VU0467319
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H16F2N4O |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
6-[[2,6-difluoro-4-(2-methylindazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C22H16F2N4O/c1-27-10-16-14(4-2-6-20(16)26-27)13-8-18(23)17(19(24)9-13)11-28-12-21-15(22(28)29)5-3-7-25-21/h2-10H,11-12H2,1H3 |
Clave InChI |
BXOIYWDPORMGDA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Discovery and Synthesis of VU0467319: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0467319 is a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that has advanced into clinical trials for the treatment of cognitive deficits in neuropsychiatric disorders. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative pharmacological data, and visualization of key biological and experimental processes. The development of this compound represents a significant advancement in the selective targeting of central M1 receptors, offering the potential for pro-cognitive efficacy without the cholinergic side effects that have hindered previous M1-targeted therapies.
Introduction
The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key target for enhancing cognitive function. Orthosteric agonists targeting the highly conserved acetylcholine binding site have historically been plagued by a lack of subtype selectivity, leading to dose-limiting side effects. Positive allosteric modulators, which bind to a topographically distinct site, offer a promising alternative by potentiating the effect of the endogenous ligand, acetylcholine, in a more physiologically relevant manner. The discovery of this compound by researchers at the Warren Center for Neuroscience Drug Discovery (WCNDD) at Vanderbilt University marked a significant milestone in this area.[1] This document details the scientific journey from initial concept to the synthesis of this clinical candidate.
Discovery and Pharmacological Profile
This compound was identified through a focused drug discovery effort aimed at developing a selective M1 PAM with minimal agonist activity to avoid overstimulation of the M1 receptor.[2] The compound emerged from a medicinal chemistry campaign that optimized for potency, selectivity, and pharmacokinetic properties, particularly central nervous system (CNS) penetration.
In Vitro Pharmacology
This compound is a moderately potent M1 PAM with high selectivity over other muscarinic receptor subtypes (M2-M5).[1][3] Critically, it displays minimal intrinsic agonist activity at the M1 receptor.[1][3]
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Species |
| M1 PAM EC50 | 492 ± 2.9 nM | Human |
| M1 Agonism EC50 | > 30 µM | Human |
| Maximum ACh Response | 71.3 ± 9.9% | Human |
Data sourced from publications by the discovering institution.[1][3]
Preclinical and Clinical Profile
In preclinical models, this compound demonstrated robust pro-cognitive efficacy and was devoid of the classic cholinergic side effects (e.g., SLUDGE: salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis).[2][4] These promising preclinical findings, coupled with a favorable safety profile in IND-enabling toxicology studies, led to its advancement into Phase I clinical trials.[3][4] The first-in-human single ascending dose (SAD) trial (NCT03220295) confirmed the lack of cholinergic adverse effects in healthy volunteers and showed signs of target engagement at the highest doses tested.[3][4]
M1 Muscarinic Receptor Signaling Pathway
This compound enhances the signal transduction of the M1 muscarinic acetylcholine receptor. Upon binding of acetylcholine, the M1 receptor, a Gq-coupled GPCR, undergoes a conformational change. This activates the Gq protein, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to VU0467319: A Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0467319 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed as a potential therapeutic for cognitive deficits associated with neurological and psychiatric disorders, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-((2,6-difluoro-4-(1-methyl-1H-indazol-4-yl)phenyl)methyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5(4H)-one. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₁₆F₂N₄O |
| Molecular Weight | 390.39 g/mol |
| CAS Number | 1432438-14-6[1] |
| Appearance | White to off-white solid[1] |
| SMILES | O=C1N(CC2=C(F)C=C(C3=CC=CC4=NN(C)C=C43)C=C2F)CC5=NC=CC=C51[1] |
| Solubility | Soluble in DMSO (50 mg/mL)[1]. Modest solubility in FaSSIF (7 μM) and SGF (36 μM)[2]. |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent (DMSO), store at -80°C for up to 6 months[1]. |
Pharmacology
This compound is a highly selective M1 PAM with demonstrated efficacy in preclinical models of cognition. Its pharmacological profile is characterized by its ability to potentiate the M1 receptor's response to acetylcholine without causing the adverse effects associated with direct M1 agonists.
Mechanism of Action
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site where acetylcholine (ACh) binds. By binding to this allosteric site, this compound induces a conformational change in the receptor that increases its affinity for ACh and/or enhances the efficacy of ACh-mediated signaling. A key feature of this compound is its minimal intrinsic agonist activity, meaning it does not activate the M1 receptor in the absence of an orthosteric agonist like ACh[2]. This property is crucial for avoiding the cholinergic adverse effects that have plagued earlier M1-targeting compounds[2].
Potency and Selectivity
This compound exhibits potentiation of the human M1 receptor with a half-maximal effective concentration (EC₅₀) of 492 nM[2]. It is highly selective for the M1 receptor subtype over other muscarinic receptor subtypes (M2-M5), with EC₅₀ values for M2-M5 being greater than 30 μM[2]. This selectivity is critical for minimizing off-target effects.
| Receptor Subtype | EC₅₀ (nM) | Species |
| Human M1 | 492[2] | Human |
| Rat M1 | 398[3] | Rat |
| Mouse M1 | 728[3] | Mouse |
| Cyno M1 | 374[3] | Cynomolgus Monkey |
| Human M2-M5 | > 30,000[2] | Human |
| Rat M2-M5 | > 30,000[3] | Rat |
Pharmacokinetics
Pharmacokinetic studies have been conducted in multiple species, demonstrating that this compound is orally bioavailable and brain-penetrant.
| Species | Oral Bioavailability (%) | Brain Penetration (Kp,uu) | Half-life (t½) (hours) |
| Mouse | 80[2] | 1.3[2] | 4.1[2] |
| Rat | 93[2] | 0.91[2] | 3.0[2] |
| Dog | 100[2] | Not Reported | 7.5[2] |
| Cynomolgus Monkey | 59[2] | Not Reported | 4.3[2] |
| Human | Not Reported | Not Reported | 30-55[4] |
Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine, the M1 receptor undergoes a conformational change that activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses. As a positive allosteric modulator, this compound enhances this signaling cascade in the presence of acetylcholine.
Key Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to characterize this compound are provided below.
In Vitro: Calcium Mobilization Assay
This assay measures the potentiation of acetylcholine-induced intracellular calcium release in cells expressing the M1 receptor.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic receptor in appropriate media.
-
Cell Seeding: Seed cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the various concentrations of this compound to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading to establish a baseline.
-
Add a pre-determined EC₂₀ concentration of acetylcholine to all wells.
-
Continue to measure the fluorescence intensity for a set period to capture the calcium flux.
-
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is measured. Data are normalized to the response of acetylcholine alone, and the EC₅₀ value for this compound is determined by fitting the data to a four-parameter logistic equation.
In Vivo: Novel Object Recognition (NOR) Test
This behavioral assay assesses the effects of this compound on recognition memory in rodents.
Experimental Workflow:
Protocol:
-
Animals: Use adult male rats (e.g., Sprague-Dawley) or mice. House them under standard laboratory conditions with ad libitum access to food and water.
-
Apparatus: A square open-field arena made of a non-porous material. A variety of objects that are of similar size but different in shape and texture are used.
-
Habituation: For several days prior to testing, handle the animals and allow them to explore the empty test arena for a few minutes each day to reduce novelty-induced stress.
-
Compound Administration: On the test day, administer this compound orally at various doses (or vehicle control) at a specified time before the familiarization phase.
-
Familiarization Phase (T1): Place the animal in the arena with two identical objects and allow it to explore freely for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 to 24 hours).
-
Test Phase (T2): Place the animal back into the arena, where one of the objects from T1 (the familiar object) is replaced with a new object (the novel object). Allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Collection and Analysis: Record the time the animal spends actively exploring each object (sniffing, touching). Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound is a valuable research tool and a promising clinical candidate for the treatment of cognitive impairments. Its high selectivity for the M1 receptor and its positive allosteric modulatory mechanism, with minimal direct agonism, offer a potential therapeutic advantage over previously developed muscarinic agents. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other M1 PAMs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (VU319, ACP-319) | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 4. Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Effects of the Muscarinic M 1 Positive Allosteric Modulator this compound for Alzheimer's disease: A Single Ascending-Dose Study in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0467319 selectivity for M1 vs other muscarinic receptors
An In-depth Technical Guide on the Selectivity of VU0467319 for the M1 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a clinical-stage M1 positive allosteric modulator (PAM). The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in the field of muscarinic receptor pharmacology.
Executive Summary
This compound is a potent and highly selective positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] It demonstrates significant selectivity for the M1 receptor subtype over M2, M3, M4, and M5 receptors.[1][2] As a PAM, this compound enhances the response of the M1 receptor to the endogenous neurotransmitter acetylcholine (ACh), rather than directly activating the receptor itself, a property that contributes to its favorable side effect profile.[1][3] This document details the quantitative selectivity data, the experimental methodologies used to determine this selectivity, and the underlying signaling pathways.
Quantitative Selectivity Data
The selectivity of this compound has been primarily characterized through in vitro functional assays, specifically calcium mobilization assays, in cell lines expressing human and rat muscarinic receptor subtypes. The data clearly illustrates the compound's preferential potentiation of the M1 receptor.
Table 1: Functional Potency (EC50) of this compound at Human Muscarinic Receptors
| Receptor Subtype | EC50 (nM) |
| M1 | 492 ± 2.9 |
| M2 | > 30,000 |
| M3 | > 30,000 |
| M4 | > 30,000 |
| M5 | > 30,000 |
Data sourced from: Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials.[1]
Table 2: Functional Potency (EC50) of this compound at Rat Muscarinic Receptors
| Receptor Subtype | EC50 (nM) |
| M1 | 398 ± 195 |
| M2 | > 30,000 |
| M3 | > 30,000 |
| M4 | > 30,000 |
| M5 | > 30,000 |
Data sourced from: Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials.[1]
Experimental Protocols
The determination of this compound's selectivity relies on robust and well-defined experimental methodologies. The primary assays employed are detailed below.
Calcium Mobilization Assay
This functional assay is the cornerstone for quantifying the potentiation of muscarinic receptor activation by this compound.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing specific muscarinic receptor subtypes.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human or rat M1-M5 muscarinic receptor subtypes are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of intracellular calcium concentration changes.
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Agonist Stimulation: After a short incubation with this compound, a fixed concentration of acetylcholine (typically an EC20 concentration, which elicits a 20% maximal response) is added to stimulate the receptors.[1][4]
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., a FLIPR or PHERAstar).
-
Data Analysis: The fluorescence data is normalized to the maximal response induced by a saturating concentration of acetylcholine. The EC50 values for this compound are then calculated from the concentration-response curves.
Radioligand Binding Assay
This assay was utilized to confirm that this compound binds to an allosteric site rather than the orthosteric site where acetylcholine binds.
Objective: To determine if this compound competes with an orthosteric ligand for binding to muscarinic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing a specific muscarinic receptor subtype.
-
Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist, typically [3H]N-methylscopolamine ([3H]NMS).
-
Compound Addition: Increasing concentrations of this compound or a known orthosteric competitor (e.g., atropine) are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine if this compound displaces the binding of [3H]NMS. A lack of displacement indicates binding to an allosteric site.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M1 receptor signaling pathway potentiated by this compound and the general workflow of the key experimental assay used to determine its selectivity.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of VU0467319: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0467319 is a novel, centrally-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that has advanced to clinical trials for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1][2][3] This technical guide provides an in-depth overview of the in vitro pharmacological and electrophysiological properties of this compound. The data herein demonstrates its potency, selectivity, and mechanism of action as a promising therapeutic agent. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its in vitro profile.
Pharmacological Profile
This compound is a moderately potent M1 PAM with minimal direct agonist activity.[1][3] Its positive allosteric modulation is characterized by an increase in the affinity of the endogenous ligand, acetylcholine (ACh), for the M1 receptor.[1][4]
Potency and Efficacy as an M1 PAM
This compound potentiates the M1 receptor response to acetylcholine across multiple species.[1] The potency (EC50) and maximal potentiation (% ACh Max) have been determined in cell-based calcium mobilization assays.
| Species | M1 PAM EC50 (nM) | % ACh Max | Reference |
| Human | 492 ± 2.9 | 71.3 ± 9.9 | [1][2][3] |
| Rat | 398 ± 195 | 81.3 ± 11.3 | [1] |
| Mouse | 728 ± 184 | 55.9 ± 5.6 | [1] |
| Cynomolgus Monkey | 374 | 57.8 | [1] |
Selectivity Profile
This compound exhibits high selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5) in both human and rat.[1][5]
| Receptor Subtype (Human) | EC50 (µM) | Reference |
| M2 | > 30 | [1][5] |
| M3 | > 30 | [1][5] |
| M4 | > 30 | [1][5] |
| M5 | > 30 | [1][5] |
| Receptor Subtype (Rat) | EC50 (µM) | Reference |
| M2 | > 30 | [1][5] |
| M3 | > 30 | [1][5] |
| M4 | > 30 | [1][5] |
| M5 | > 30 | [1][5] |
Agonist Activity
This compound displays minimal agonist activity at the M1 receptor, with an EC50 greater than 30 µM.[1][2][3] This profile is desirable as it is hypothesized to reduce the potential for cholinergic adverse effects that have been observed with M1 agonists.[4][6]
Mechanism of Action
This compound functions as a positive allosteric modulator by increasing the affinity of acetylcholine for the M1 receptor.[1][4] In a competitive radioligand binding assay, this compound did not displace the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS), confirming its allosteric binding site.[1] It produces a significant leftward shift in the acetylcholine concentration-response curve, with a calculated affinity cooperativity factor (α) of 59.[1][4] At a concentration of 10 µM, this compound produced a 38-fold leftward shift, and at 30 µM, a 96-fold shift was observed in a calcium mobilization assay using cells expressing the rat M1 receptor.[1][4]
Experimental Protocols
Calcium Mobilization Assay for PAM and Agonist Activity
This assay is used to determine the potency and efficacy of this compound as both a positive allosteric modulator and a direct agonist of the M1 receptor.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, mouse, or cynomolgus monkey M1 receptor.[7]
-
Cells are cultured under standard conditions.
Methodology:
-
Cells are plated into 384-well black-walled, clear-bottom plates and incubated overnight.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
For PAM activity:
-
A sub-maximal (EC20) concentration of acetylcholine is prepared in the assay buffer.[1]
-
This compound is serially diluted to various concentrations.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
This compound is added to the wells, and the plate is incubated for approximately 2 minutes.[1]
-
The EC20 concentration of acetylcholine is then added, and the fluorescence signal is measured.[1]
-
-
For agonist activity:
-
The protocol is similar to the PAM assay, but no acetylcholine is added. Instead, a full concentration-response curve of this compound is added to the cells.
-
-
Data Analysis:
-
The change in fluorescence is measured and normalized to the maximal response induced by a saturating concentration of acetylcholine.[1]
-
EC50 and Emax values are calculated using a four-parameter logistic equation.
-
Radioligand Binding Assay
This assay is performed to determine if this compound binds to the orthosteric site of the M1 receptor.
Materials:
-
Cell membranes prepared from CHO cells expressing the M1 receptor.
-
[3H]N-methylscopolamine ([3H]NMS) as the radiolabeled orthosteric antagonist.
-
Atropine (B194438) as a known orthosteric competitor (positive control).[1]
-
This compound.
Methodology:
-
Cell membranes are incubated with a fixed concentration of [3H]NMS in a binding buffer.
-
Increasing concentrations of unlabeled this compound or atropine are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of atropine) from total binding.
-
The ability of this compound to displace [3H]NMS is plotted against its concentration, and the Ki value is determined. This compound did not displace [3H]NMS binding at concentrations up to 30 µM.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: M1 receptor signaling pathway activated by acetylcholine and positively modulated by this compound.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and highly selective M1 positive allosteric modulator with minimal intrinsic agonist activity. Its mechanism of action involves enhancing the affinity of acetylcholine at the M1 receptor, thereby potentiating its signaling. This pharmacological profile suggests that this compound holds significant promise as a therapeutic agent for treating cognitive impairments associated with neurological and psychiatric disorders, with a potentially favorable safety profile compared to orthosteric M1 agonists. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of muscarinic receptor pharmacology and drug development.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Blood-Brain Barrier Permeability of VU0467319: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of VU0467319, a selective M1 positive allosteric modulator (PAM). The following sections detail the quantitative permeability data, the experimental protocols used for its determination, and the relevant biological pathways, offering a comprehensive resource for researchers in neuroscience and drug development.
Quantitative Blood-Brain Barrier Permeability Data
This compound has been demonstrated to have high central nervous system (CNS) penetration.[1][2] The key parameters quantifying its ability to cross the blood-brain barrier are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). These values have been experimentally determined in preclinical rodent models.
The table below summarizes the reported in vivo BBB permeability data for this compound in both mouse and rat models. A Kp,uu value around 1.0 is indicative of passive diffusion across the BBB, while values significantly greater than 1.0 may suggest active transport into the brain, and values significantly less than 1.0 can indicate active efflux. The data indicates that this compound readily enters the brain and is not a significant substrate for efflux transporters.[1]
| Parameter | Mouse | Rat | Reference |
| Kp | 0.77 | 0.64 | [1] |
| Kp,uu | 1.3 | 0.91 | [1] |
Experimental Protocols for BBB Permeability Assessment
The determination of the blood-brain barrier permeability of this compound involved in vivo pharmacokinetic studies in rodents. The following is a detailed description of the likely methodology based on standard practices for determining Kp and Kp,uu.
In Vivo Cassette Dosing and Sample Collection
To assess the brain penetration of this compound, a cassette dosing approach is often employed to increase throughput.
-
Animal Models: Male Sprague-Dawley rats and C57BL/6 mice are commonly used for these studies.
-
Compound Administration: this compound, along with other test compounds, is typically formulated in a vehicle suitable for intravenous (IV) or oral (PO) administration. For Kp and Kp,uu determination, a single dose is administered.
-
Sample Collection: At a predetermined time point post-dose (e.g., 1 or 2 hours), animals are anesthetized. Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, the animals are euthanized, and their brains are harvested.
-
Sample Processing: Blood samples are centrifuged to separate the plasma. Both plasma and brain samples are snap-frozen and stored at -80°C until analysis.
Bioanalysis by LC-MS/MS
The concentrations of this compound in the plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard. Brain tissue is first homogenized in a suitable buffer, and then the homogenate undergoes protein precipitation.
-
Chromatography: The processed samples are injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is used to separate the analyte from matrix components.
-
Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for sensitive and selective quantification.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations of this compound in the corresponding matrix (plasma or brain homogenate). The concentration of this compound in the study samples is then determined from this calibration curve.
Determination of Unbound Fraction
To calculate the Kp,uu, the unbound fraction of this compound in both plasma (fu,p) and brain tissue (fu,brain) is determined.
-
Method: Equilibrium dialysis is the gold standard method for determining the unbound fraction.
-
Procedure: Plasma or brain homogenate is dialyzed against a buffer solution using a semi-permeable membrane that allows the passage of small molecules but not proteins. The system is allowed to reach equilibrium.
-
Analysis: The concentration of this compound in the buffer and the plasma/brain homogenate compartments is measured by LC-MS/MS. The unbound fraction is calculated as the ratio of the concentration in the buffer to the concentration in the plasma or brain homogenate.
Calculation of Kp and Kp,uu
The Kp and Kp,uu values are calculated using the following equations:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the total concentration of this compound in the brain homogenate and Cplasma is the total concentration in the plasma.
-
-
Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p)
-
Where fu,brain is the fraction of unbound this compound in the brain and fu,p is the fraction of unbound this compound in the plasma.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathway of M1 positive allosteric modulators and the experimental workflow for determining the BBB permeability of this compound.
References
The Genesis of VU0467319: A Selective M1 PAM for Cognitive Enhancement
An In-depth Look at the Discovery and Preclinical Development of a Promising Alzheimer's Disease Candidate
VU0467319, a novel M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), has emerged from a dedicated research effort to address the cognitive deficits associated with Alzheimer's disease and other CNS disorders. This technical guide delves into the early development history of this compound, from its conceptualization to its advancement into investigational new drug (IND)-enabling studies and Phase I clinical trials. The journey of this compound underscores a strategic approach to drug discovery, prioritizing high selectivity and a favorable safety profile to overcome the challenges that have plagued previous attempts to modulate the cholinergic system.
From a Reactive Hit to a Refined Candidate: The Discovery Pathway
The development of this compound originated from a high-throughput screening campaign that identified an isatin (B1672199) derivative, VU0119498, as a PAM of Gq-coupled mAChRs (M1, M3, and M5).[1][2] While this initial hit lacked M1 agonism, a desirable trait to avoid cholinergic side effects, it suffered from pan-Gq activity and the presence of a reactive isatin moiety, making it an unsuitable lead compound.[1][2] Medicinal chemistry efforts focused on eliminating the undesirable isatin group and optimizing for M1 selectivity. This led to the development of ML137, a selective M1 PAM with minimal agonism, achieved through modifications to the southern benzyl (B1604629) tail of the lead compound.[1][2] Further optimization of this scaffold culminated in the discovery of this compound, a clinical candidate with a superior overall profile.[1][2]
In Vitro Pharmacology: Potency, Selectivity, and Mechanism of Action
This compound is characterized as a moderately potent M1 PAM with minimal intrinsic agonist activity.[1][2][3][4][5] This profile was intentionally pursued to avoid the overstimulation of the M1 receptor, a phenomenon linked to adverse cholinergic effects observed with earlier M1 agonists.[1][2] The compound demonstrates high selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5).[1][6]
| Parameter | Human | Rat | Mouse | Cynomolgus Monkey |
| M1 PAM EC50 | 492 ± 2.9 nM[1][2][3][4][5] | 398 ± 195 nM[1] | 728 ± 184 nM[1] | 374 nM[1] |
| % ACh Max Response | 71.3 ± 9.9%[1][2][3][4][5] | 81.3 ± 11.3%[1] | 55.9 ± 5.6%[1] | 57.8%[1] |
| M1 Agonism EC50 | > 30 µM[1][2][3][4][5][6] | - | - | - |
| M2-M5 PAM EC50 | > 30 µM[1][6] | > 30 µM[1] | - | - |
| β-arrestin2 Recruitment EC50 | 890 nM[1][2] | - | - | - |
| Table 1: In Vitro Potency and Selectivity of this compound Across Species. |
Experimental Protocols:
-
Calcium Mobilization Assay: To determine the PAM and agonist activity of this compound, calcium mobilization assays were performed in cell lines expressing human, rat, mouse, or cynomolgus monkey M1-M5 receptors. For PAM determination, increasing concentrations of this compound were added approximately 2 minutes before the addition of an EC20 concentration of acetylcholine (ACh). The resulting calcium flux was measured and normalized to the maximal response induced by ACh alone.[1]
-
Radioligand Binding Assay: To confirm an allosteric mechanism of action, competitive radioligand binding assays were conducted. This compound (up to 30 µM) was tested for its ability to displace the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) from muscarinic receptors. The lack of displacement indicated that this compound does not bind to the same site as the orthosteric ligand.[1][2]
Drug Metabolism and Pharmacokinetics (DMPK)
A favorable DMPK profile was crucial for the advancement of this compound. The compound exhibited good central nervous system (CNS) penetration and pharmacokinetic properties across multiple species, suggesting its potential for oral administration and effective target engagement in the brain.[1][2][3][4][5]
| Species | Route | T1/2 (h) | Clp (mL/min/kg) | Vss (L/kg) | %F | Kp | Kp,uu |
| Mouse | IV/PO | 4.1[1] | 25.4[1] | 0.67[1] | 80[1] | 0.77[1][2] | 1.3[1][2] |
| Rat | IV/PO | 3.0[1] | 3.0[1] | - | 93[1] | 0.64[1][2] | 0.91[1][2] |
| Dog | IV/PO | 7.5[1] | 4.0[1] | 2.2[1] | 100[1] | - | - |
| Cynomolgus Monkey | IV/PO | 4.3[1] | 3.3[1] | - | 59[1] | - | - |
| Table 2: In Vivo Pharmacokinetic Parameters of this compound. |
| Species | Plasma fu | Brain Homogenate fu |
| Mouse | 0.028[1] | 0.048[1] |
| Rat | 0.028[1] | 0.040[1] |
| Dog | 0.076[1] | - |
| Cynomolgus Monkey | 0.059[1] | - |
| Human | 0.034[1] | - |
| Table 3: In Vitro Plasma and Brain Tissue Binding of this compound. |
Preclinical Efficacy and Safety
This compound demonstrated robust efficacy in preclinical models of cognition.[1][2][3] Importantly, and in stark contrast to earlier M1 agonists, it did not induce the typical cholinergic adverse effects, often referred to by the acronym SLUDGE (salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis).[1][2] This favorable safety profile was observed in mice, rats, dogs, and non-human primates.[1][2][3] The absence of these side effects, even after 4-week GLP toxicology studies in rats and dogs, was a critical factor in its progression to human trials.[1][2][3]
Advancement to Clinical Trials
Based on its promising preclinical profile, this compound advanced into a Phase I single ascending dose (SAD) clinical trial (NCT03220295).[1][2][3] The trial in healthy volunteers confirmed the favorable safety profile, with no cholinergic adverse effects observed.[1][2][3] Furthermore, signals of target engagement were detected at the highest doses tested, providing early validation of the therapeutic concept in humans.[1][2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. VU-319 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
VU0467319: A Technical Guide for Neuroscience Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467319 is an investigational positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target in the central nervous system for cognitive and affective function.[1][2] Developed by the Warren Center for Neuroscience Drug Discovery (WCNDD) at Vanderbilt University, this compound has emerged as a promising clinical candidate for treating cognitive impairments in disorders such as Alzheimer's disease and schizophrenia.[3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, experimental protocols, and clinical development.
Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the M1 receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[3][8] This allosteric modulation enhances the receptor's response to ACh, thereby potentiating cholinergic neurotransmission.[2][9] A key feature of this compound is its minimal direct agonist activity, meaning it only slightly activates the M1 receptor in the absence of ACh.[3][4][5][6][7] This profile is thought to reduce the risk of overstimulating the receptor, which has been a limiting factor for previous M1-targeting compounds due to cholinergic side effects.[4][8]
The binding of this compound increases the affinity of acetylcholine for the M1 receptor.[3] In a calcium mobilization assay using cells expressing the rat M1 receptor, this compound caused a leftward shift in the ACh concentration-response curve, with a 96-fold maximum shift at a concentration of 30 μM.[3]
References
- 1. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants | springermedizin.de [springermedizin.de]
- 2. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
VU0467319: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467319 is a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM) that has garnered significant interest for its potential therapeutic applications in cognitive disorders.[1][2][3] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine at the M1 receptor, rather than directly activating the receptor itself. This mechanism of action is hypothesized to provide a more nuanced and potentially safer approach to modulating cholinergic neurotransmission compared to orthosteric agonists. Preclinical studies have demonstrated the pro-cognitive effects of this compound and its favorable safety profile, notably the absence of cholinergic side effects often associated with less selective muscarinic agonists.[2][3][4]
This document provides detailed application notes and protocols for the in vivo use of this compound in animal studies, compiled from available research. It is intended to guide researchers in designing and executing experiments to further investigate the pharmacological properties and therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize key in vivo pharmacokinetic and efficacy data for this compound across various species.
Table 1: In Vivo Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | t½ (h) | Bioavailability (%) | Brain Penetration (Kp) | Unbound Brain Penetration (Kp,uu) |
| Mouse | IV/PO | - | 1-2 | 4.1 | 80 | 0.77 | 1.3 |
| Rat | IV/PO | - | 1-2 | 3.0 | 93 | 0.64 | 0.91 |
| Dog | IV/PO | - | 1-2 | 7.5 | 100 | - | - |
| Cynomolgus Monkey | IV/PO | - | 1-2 | 4.3 | 59 | - | - |
Data sourced from preclinical studies.
Table 2: In Vivo Efficacy of this compound in the Novel Object Recognition (NOR) Task
| Species | Animal Model | Dose (mg/kg, p.o.) | Outcome |
| Rat | Male Sprague-Dawley | 0.3 | Trend towards increased recognition index |
| Rat | Male Sprague-Dawley | 1 | Minimum Effective Dose (MED) ; Statistically significant increase in recognition index |
| Rat | Male Sprague-Dawley | 3 | Statistically significant increase in recognition index |
| Rat | Male Sprague-Dawley | 5.6 | Statistically significant increase in recognition index |
Data from a study where this compound was administered 30 minutes prior to the familiarization phase.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a suspension of this compound in a commonly used vehicle for oral gavage in rats.
Materials:
-
This compound powder
-
Natrosol™ 250 HX (hydroxyethylcellulose)
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Magnetic stirrer and stir bar
-
Beaker
-
Watch glass
-
Pipette
Procedure:
-
Prepare the Vehicle (0.5% Natrosol / 0.015% Tween 80 in water): a. Heat 995 mL of purified water to 80°C while stirring. b. Weigh 5.0 g of Natrosol™ 250 HX on a watch glass. c. Gradually add the Natrosol to the heated, stirring water to create a vortex. d. Continue stirring at 80°C for 30 minutes. e. Allow the solution to cool to room temperature while stirring at a lower speed (approximately 250 rpm). This may take several hours or can be left overnight. f. Prepare a 10% Tween 80 stock solution in purified water. g. Add 1.5 mL of the 10% Tween 80 stock solution to the cooled Natrosol solution to achieve a final concentration of 0.015%. h. Adjust the final volume to 1000 mL with purified water to compensate for evaporation. i. Stir until the solution is homogeneous. This vehicle can be stored in a refrigerator for up to 2 weeks.
-
Prepare the this compound Dosing Suspension: a. Weigh the required amount of this compound powder based on the desired final concentration and dosing volume. b. Add a small amount of the prepared vehicle to the this compound powder and triturate to form a paste. c. Gradually add the remaining vehicle while stirring to achieve the final desired concentration. d. Continue stirring for a sufficient time to ensure a homogenous suspension. If necessary, use sonication to aid in dispersion, though care should be taken to avoid degradation of the compound. e. Prepare the dosing suspension fresh on the day of the experiment.
Protocol 2: Novel Object Recognition (NOR) Task in Rats
This protocol is designed to assess the effects of this compound on recognition memory in Sprague-Dawley rats.
Apparatus:
-
A square open-field arena (e.g., 70 cm x 70 cm x 45 cm) with non-porous walls and floor.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.
-
A video camera mounted above the arena to record the sessions.
Procedure:
-
Habituation (Day 1): a. Place each rat individually into the empty open-field arena. b. Allow the rat to freely explore the arena for 5-10 minutes. c. This phase reduces novelty-induced stress and locomotor activity during testing.
-
Familiarization/Training Phase (Day 2): a. Administer this compound (e.g., 0.3, 1, 3, 5.6 mg/kg) or vehicle orally (p.o.) 30 minutes before the start of this phase. b. Place two identical objects in opposite corners of the arena. c. Place the rat into the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes). d. The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within a 2 cm radius of the object and oriented towards it.
-
Test Phase (Day 2 or 3): a. After a defined retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), place the rat back into the arena. b. The arena now contains one of the familiar objects from the training phase and one novel object, in the same locations as before. c. Allow the rat to explore for a set period (e.g., 3-5 minutes). d. The time spent exploring the familiar and novel objects is recorded.
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the DI between treatment groups.
Protocol 3: Assessment of Cholinergic Side Effects (SLUDGE Syndrome)
This protocol provides a framework for observing potential cholinergic adverse effects (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis) in rats following the administration of this compound.
Procedure:
-
Administer this compound or a positive control (e.g., a non-selective muscarinic agonist) at various doses, including a high dose, via the intended clinical route (e.g., oral gavage).
-
Place the animals in individual observation cages with clean bedding.
-
Observe each animal systematically at predefined time points (e.g., 15, 30, 60, 120, and 240 minutes post-dose).
-
Score the presence and severity of the following signs on a predefined scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe):
-
Salivation: Excessive drooling.
-
Lacrimation: Excessive tearing.
-
Urination: Presence of urine spots on the bedding.
-
Defecation: Number and consistency of fecal boli.
-
Gastrointestinal distress: Observe for signs of abdominal cramping or writhing.
-
Emesis: (More relevant in species capable of vomiting, but signs of nausea like pica can be noted in rats).
-
-
Record all observations for each animal at each time point.
-
Compare the incidence and severity of these signs between the this compound-treated groups and the control groups.
Visualizations
M1 Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and positively modulated by this compound.
Experimental Workflow for Novel Object Recognition (NOR) Task
Caption: Workflow diagram for the Novel Object Recognition (NOR) task to assess recognition memory in rodents.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow from this compound's mechanism of action to its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating VU0467319 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467319 (also known as VU319) is a selective, orally bioavailable, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] The loss of cholinergic neurons and subsequent decline in acetylcholine signaling are closely linked to the cognitive deficits observed in Alzheimer's disease (AD).[3] this compound offers a promising therapeutic strategy by potentiating the effects of endogenous acetylcholine at M1 receptors, which are critical for learning and memory, without directly activating them.[3][4] This allosteric mechanism enhances M1 signaling while avoiding the dose-limiting cholinergic side effects (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis, or "SLUDGE") that have hindered the development of previous orthosteric M1 agonists.[2][3][5]
Preclinical studies have demonstrated that this compound has robust pro-cognitive effects in animal models and a favorable safety profile, being devoid of cholinergic adverse events across multiple species, including mice.[2][6][7] Following successful investigational new drug (IND)-enabling toxicology studies, this compound advanced to a Phase I first-in-human clinical trial, where it was found to be well-tolerated and showed signs of target engagement.[2][4][7][8]
These application notes provide a summary of the available data on this compound and offer detailed protocols for its use in preclinical Alzheimer's disease mouse models to assess its potential as a cognitive enhancer and disease-modifying agent.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| M1 PAM EC₅₀ | Human | 492 ± 2.9 nM | [2][7][9] |
| % ACh Max Response | Human | 71.3 ± 9.9% | [2][7][9] |
| M1 Agonism EC₅₀ | Human | > 30 µM | [1][2][9] |
| Selectivity (EC₅₀) | Human (M2-M5) | > 30 µM | [1][2] |
| Selectivity (EC₅₀) | Rat (M2-M5) | > 30 µM | [1][2] |
Table 2: In Vivo Pharmacokinetic (PK) Parameters of this compound in Mice
| Parameter | Route | Value | Reference |
| Oral Bioavailability (%F) | PO | 80% | [2][6] |
| Plasma Clearance (Clp) | IV | 25.4 mL/min/kg | [2][6] |
| Half-life (t₁/₂) | IV | 4.1 h | [2][6] |
| Time to Max Concentration (Tₘₐₓ) | PO | 1-2 h | [6] |
| Plasma/Brain Partitioning (Kp) | N/A | 0.77 | [2] |
| Unbound Plasma/Brain (Kp,uu) | N/A | 1.3 | [2] |
| Plasma Unbound Fraction (fu) | N/A | 0.028 | [2][6] |
| Brain Homogenate Unbound Fraction (fu) | N/A | 0.048 | [2][6] |
Table 3: Pro-Cognitive Efficacy of this compound in the Novel Object Recognition (NOR) Task (Sprague-Dawley Rats)
| Dose (PO) | Recognition Index | Significance vs. Vehicle | Reference |
| Vehicle | ~0.5 (Control) | N/A | [2] |
| 0.3 mg/kg | Trend towards increase | Not Significant | [2] |
| 1 mg/kg | Significant Increase | p < 0.05 | [2] |
| 3 mg/kg | Significant Increase | p < 0.05 | [2] |
| 5.6 mg/kg | Significant Increase | p < 0.05 | [2] |
| Note: This data is from healthy, non-transgenic rats but is foundational for designing efficacy studies in AD mouse models. The Minimum Effective Dose (MED) was determined to be 1 mg/kg.[2][6] |
Mandatory Visualizations
Caption: Mechanism of this compound as an M1 Positive Allosteric Modulator (PAM).
Caption: General workflow for testing this compound in an AD mouse model.
Experimental Protocols
The following protocols are provided as a guide for researchers. They are based on published methodologies for this compound and standard practices for preclinical AD research.[2] Investigators should adapt these protocols to their specific AD mouse model and experimental design.
Protocol 1: Preparation and Administration of this compound
1.1. Objective: To prepare a stable formulation of this compound for oral administration (gavage) to mice.
1.2. Materials:
-
This compound powder (MedChemExpress or other supplier)[1]
-
Vehicle components:
-
Natrosol (hydroxyethyl cellulose)
-
Tween 80 (Polysorbate 80)
-
Deionized or sterile water
-
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Appropriate glassware (beakers, graduated cylinders)
-
Oral gavage needles (20-22 gauge, curved or straight)
-
1 mL syringes
1.3. Vehicle Preparation (0.5% Natrosol / 0.015% Tween 80 in water):
-
Add 80% of the final required volume of deionized water to a beaker with a magnetic stir bar.
-
Slowly add 0.5% (w/v) Natrosol to the water while stirring to prevent clumping.
-
Stir until the Natrosol is fully dissolved. This may take 30-60 minutes.
-
Add 0.015% (v/v) Tween 80 to the solution.
-
Add the remaining water to reach the final volume and stir until homogeneous.
-
Store the vehicle at 4°C.
1.4. This compound Formulation:
-
Calculate the required amount of this compound powder based on the desired dose (e.g., 1, 3, 10 mg/kg) and the number of animals. Assume a standard dosing volume of 10 mL/kg.
-
Example Calculation for 1 mg/kg dose: For a 25g mouse, the dose is 0.025 mg. At 10 mL/kg, the volume is 0.25 mL. The required concentration is 0.025 mg / 0.25 mL = 0.1 mg/mL.
-
-
Weigh the calculated amount of this compound powder.
-
Add the powder to the appropriate volume of the prepared vehicle.
-
Stir vigorously or sonicate briefly to create a uniform suspension. Prepare this suspension fresh daily.
1.5. Administration Protocol:
-
Gently restrain the mouse.
-
Vortex the this compound suspension immediately before drawing it into the syringe to ensure uniformity.
-
Draw the calculated volume into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Monitor the animal briefly after dosing to ensure no adverse effects.
-
For chronic studies, administer once daily at the same time each day.
Protocol 2: Assessment of Cognitive Efficacy using Novel Object Recognition (NOR)
2.1. Objective: To assess the effect of this compound on short-term recognition memory in an Alzheimer's disease mouse model. This protocol is adapted from the rat NOR study for this compound.[2]
2.2. Materials:
-
Open-field arena (e.g., 40x40x40 cm, non-reflective material).
-
Two sets of distinct objects (e.g., Set A: two identical cubes; Set B: one identical cube and one novel pyramid). Objects should be heavy enough that mice cannot move them.
-
Video recording system and analysis software (e.g., Any-maze, EthoVision).
-
70% ethanol (B145695) for cleaning.
2.3. Experimental Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty arena for 5-10 minutes to allow for acclimation.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle via oral gavage 30-60 minutes before the training session.
-
Place two identical objects (Object A1, A2) in opposite corners of the arena.
-
Place the mouse in the arena, facing the wall equidistant from both objects.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
Record the session. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after retention interval, or Day 3):
-
After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), prepare the arena by replacing one of the familiar objects with a novel object (Object B).
-
Place the mouse back into the arena.
-
Allow the mouse to explore for 5 minutes and record the session.
-
Clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.
-
2.4. Data Analysis:
-
Measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Calculate the Recognition Index (RI) : RI = T_novel / (T_familiar + T_novel).
-
A cognitively unimpaired mouse is expected to spend more time exploring the novel object, resulting in an RI > 0.5.
-
Compare the RI between vehicle-treated AD mice, this compound-treated AD mice, and wild-type controls using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 3: Hypothetical Protocol for Post-Mortem Brain Tissue Analysis
3.1. Objective: To assess the effect of chronic this compound treatment on hallmark AD pathologies, such as amyloid-β (Aβ) plaques and hyperphosphorylated tau (p-Tau).
3.2. Materials:
-
Anesthesia (e.g., isoflurane) and euthanasia solution (e.g., pentobarbital).
-
Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA).
-
Perfusion pump.
-
Cryostat or microtome.
-
Brain homogenization buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
ELISA kits for Aβ40 and Aβ42.
-
Primary antibodies (e.g., anti-Aβ 6E10, anti-p-Tau AT8) and corresponding secondary antibodies.
-
Microscope and imaging software.
3.3. Procedure:
-
Tissue Collection:
-
At the end of the chronic treatment and behavioral testing period, deeply anesthetize the mouse.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Extract the brain. Post-fix one hemisphere in 4% PFA overnight for histology and flash-freeze the other hemisphere for biochemistry.
-
-
Biochemical Analysis (ELISA/Western Blot):
-
Homogenize the frozen brain tissue (e.g., cortex, hippocampus) in appropriate lysis buffers to extract soluble and insoluble protein fractions.
-
Use commercial ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42 according to the manufacturer's instructions.
-
Use Western blotting to quantify levels of key proteins such as APP, BACE1, and hyperphosphorylated tau (e.g., using AT8 antibody).
-
-
Immunohistochemistry (IHC):
-
Section the PFA-fixed hemisphere using a cryostat or vibratome (30-40 µm sections).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding and incubate sections with primary antibodies against Aβ (e.g., 6E10) or p-Tau (e.g., AT8).
-
Incubate with fluorescently-labeled secondary antibodies.
-
Mount sections and visualize using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
For biochemistry, compare the levels of Aβ and p-Tau between treatment groups.
-
For IHC, quantify the plaque burden or p-Tau positive area using image analysis software (e.g., ImageJ) and compare between groups.
-
Use appropriate statistical tests to determine significance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanderbilt University | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 4. First successful clinical trial of VU319 brings Alzheimer’s treatment one step closer | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 5. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for VU0467319 Administration in Rats for Cognitive Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467319 is a selective, orally bioavailable, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] As a PAM, this compound does not activate the M1 receptor directly but potentiates the effect of the endogenous ligand, acetylcholine. This mechanism of action offers a promising therapeutic strategy for enhancing cognitive function in disorders such as Alzheimer's disease and schizophrenia, with a reduced risk of the cholinergic side effects associated with direct-acting agonists.[1][3] These application notes provide detailed protocols for the administration of this compound in rats for various cognitive testing paradigms.
Mechanism of Action
This compound binds to an allosteric site on the M1 mAChR, distinct from the acetylcholine binding site. This binding induces a conformational change in the receptor that increases its affinity for acetylcholine and enhances the efficacy of G-protein coupling upon agonist binding. The M1 receptor is predominantly coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6][7] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a cascade of downstream signaling events that are crucial for synaptic plasticity and cognitive processes.[4][5][6][7]
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway potentiated by this compound.
Pharmacokinetics in Rats
This compound exhibits favorable pharmacokinetic properties in rats, including good oral bioavailability and high CNS penetration.[1]
| Parameter | Value | Reference |
| Route of Administration | Oral (p.o.) | [1] |
| Bioavailability (%F) | 93% | [8] |
| Tmax | 1-2 hours | [8] |
| Half-life (t1/2) | 3.0 hours | [8] |
| Brain Penetration (Kp) | 0.64 | [1][8] |
| Unbound Brain Penetration (Kp,uu) | 0.91 | [1][8] |
| Plasma Protein Binding (fu) | 0.028 | [1][8] |
| Brain Homogenate Binding (fu,brain) | 0.040 | [1][8] |
Recommended Vehicle for Administration
A commonly used vehicle for oral administration of this compound in rats is a suspension in 0.5% natrosol and 0.015% Tween 80 in water .[8] Another option reported is a microsuspension in 20% (w/v) HPβCD in sterile water .[1]
Experimental Protocols for Cognitive Testing
The following are detailed protocols for administering this compound to rats in three common cognitive assays.
Experimental Workflow for Cognitive Testing
Caption: General experimental workflow for cognitive testing in rats with this compound.
Novel Object Recognition (NOR) Task
The NOR task is a widely used assay to assess recognition memory in rodents.[9][10][11][12]
Materials:
-
Open field arena (e.g., 70 cm x 70 cm x 45 cm)
-
Two sets of identical objects (e.g., plastic or metal shapes, varying in color and texture)
-
This compound
-
Vehicle (e.g., 0.5% natrosol/0.015% Tween 80 in water)
-
Video recording and analysis software
Protocol:
-
Habituation (Day 1):
-
Allow each rat to freely explore the empty open-field arena for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training/Familiarization (Day 2):
-
Administer this compound (0.3 - 5.6 mg/kg, p.o.) or vehicle 30-60 minutes prior to the training session.[1][8]
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a fixed period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1 to 24 hours), place the rat back in the arena.[13]
-
The arena now contains one familiar object from the training phase and one novel object.
-
Allow the rat to explore for a fixed period (e.g., 3-5 minutes).
-
Record the time spent exploring each object.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
Quantitative Data from this compound Studies:
| Dose (mg/kg, p.o.) | Recognition Index | Significance (vs. Vehicle) | Reference |
| 0.3 | Trend towards increase | Not significant | [1] |
| 1.0 | Increased | p < 0.05 | [1] |
| 3.0 | Increased | p < 0.05 | [1] |
| 5.6 | Increased | p < 0.05 | [1] |
Morris Water Maze (MWM) Task
The MWM is a classic test of spatial learning and memory that is dependent on the hippocampus.[14][15]
Materials:
-
Circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic paint or milk powder)
-
Submerged escape platform
-
Prominent visual cues placed around the room
-
This compound
-
Vehicle
-
Video tracking software
Protocol:
-
Pre-training (Day 1):
-
Allow rats to swim for 60 seconds without the platform to habituate them to the pool.
-
Conduct a cued trial with a visible platform to assess for any motor or visual impairments.
-
-
Acquisition Training (Days 2-5):
-
Administer this compound (suggested dose range: 1-10 mg/kg, p.o.) or vehicle 30-60 minutes before the first trial of each day.
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, place the rat in the water at one of four quasi-random start locations, facing the pool wall.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Escape Latency and Path Length: Analyze across training days to assess learning.
-
Time in Target Quadrant: A higher percentage of time in the target quadrant during the probe trial indicates better spatial memory.
Contextual Fear Conditioning
This task assesses fear-associated learning and memory, which involves both the hippocampus and amygdala.[16][17][18]
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Sound-attenuating cubicle
-
This compound
-
Vehicle
-
Software to control stimulus presentation and record behavior
Protocol:
-
Training/Conditioning (Day 1):
-
Administer this compound (suggested dose range: 1-10 mg/kg, p.o.) or vehicle 30-60 minutes before placing the rat in the conditioning chamber.[16]
-
Allow a habituation period (e.g., 2-3 minutes).
-
Present a series of footshocks (e.g., 1-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) with an inter-shock interval.
-
Remove the rat from the chamber after a post-shock period.
-
-
Contextual Fear Testing (Day 2):
-
Place the rat back into the same conditioning chamber (context).
-
Do not deliver any footshocks.
-
Record the rat's behavior for a fixed period (e.g., 5-8 minutes).
-
The primary measure is "freezing," defined as the complete absence of movement except for respiration.
-
Data Analysis:
-
Percentage of Time Freezing: Calculate the percentage of the total test time that the rat spends freezing.
-
Increased freezing behavior in the context where the shock was received indicates a strong fear memory.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M1 muscarinic receptor in cognitive processes. The protocols outlined above provide a framework for assessing the pro-cognitive effects of this compound in rats using well-established behavioral paradigms. Researchers should carefully consider the specific aims of their study to select the most appropriate cognitive task, dose, and timing of administration. It is recommended to conduct pilot studies to determine the optimal parameters for a given experimental setup.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 7. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integration of sensory and fear memories in the rat medial temporal lobe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Calcium Mobilization Assay with VU0467319
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467319 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] As a PAM, this compound enhances the response of the M1 receptor to its endogenous ligand, acetylcholine (ACh), rather than activating the receptor directly.[1] The M1 receptor is a Gq-coupled G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to an increase in intracellular calcium concentration.[4] This makes cell-based calcium mobilization assays an ideal method for characterizing the activity of this compound.
These application notes provide a detailed protocol for utilizing a cell-based calcium mobilization assay to measure the potency and efficacy of this compound. The protocol is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium in the cytoplasm.[5][6]
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Potency (EC50) of this compound at the M1 Receptor Across Species
| Species | M1 EC50 (nM) | Maximal Response (% of ACh Max) |
| Human | 492 ± 2.9 | 71.3 ± 9.9% |
| Rat | 398 ± 195 | 81.3 ± 11.3% |
| Mouse | 728 ± 184 | 55.9 ± 5.6% |
| Cynomolgus Monkey | 374 | 57.8% |
Data obtained from calcium mobilization assays performed in the presence of an EC20 concentration of acetylcholine.[1][3][7]
Table 2: Selectivity of this compound for the Human M1 Receptor
| Receptor Subtype | EC50 (µM) |
| M1 | 0.492 |
| M2 | > 30 |
| M3 | > 30 |
| M4 | > 30 |
| M5 | > 30 |
This compound shows high selectivity for the M1 receptor over other muscarinic receptor subtypes.[2][7]
Table 3: Agonist Activity of this compound
| Receptor | Agonist EC50 (µM) |
| M1 | > 30 |
This compound displays minimal agonist activity at the M1 receptor, confirming its primary mechanism as a positive allosteric modulator.[1][3]
Signaling Pathway
The following diagram illustrates the M1 muscarinic receptor signaling pathway leading to calcium mobilization.
Caption: M1 Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for a cell-based calcium mobilization assay to evaluate this compound. This protocol is adapted from standard fluorescent calcium indicator assay procedures.[5][8][9]
Materials and Reagents
-
Cells expressing the M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, can improve dye retention in some cell lines)[8][10]
-
This compound
-
Acetylcholine (ACh)
-
DMSO (for compound dilution)
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow Diagram
Caption: Calcium Mobilization Assay Workflow.
Step-by-Step Protocol
1. Cell Plating: a. Culture M1 receptor-expressing cells to approximately 80-90% confluency. b. Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium. c. Plate the cells in a black, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[5][9] d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Preparation of Reagents: a. This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer (HBSS with 20 mM HEPES) to the desired concentrations. b. Acetylcholine (ACh) Stock Solution: Prepare a stock solution of ACh in assay buffer. Prepare serial dilutions to generate a concentration-response curve. An EC₂₀ concentration of ACh is typically used to assess PAM activity. c. Fluo-4 AM Loading Buffer: Prepare the Fluo-4 AM loading buffer according to the manufacturer's instructions. Typically, this involves dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.
3. Dye Loading: a. Aspirate the culture medium from the cell plate. b. Gently wash the cells once with 100 µL of assay buffer. c. Add 100 µL of the Fluo-4 AM loading buffer to each well. d. Incubate the plate for 1 hour at 37°C, followed by an additional 15-30 minutes at room temperature in the dark.[5][9]
4. Calcium Mobilization Assay: a. Place the cell plate into the fluorescence microplate reader, which should be set to the appropriate excitation (e.g., ~490 nm) and emission (e.g., ~525 nm) wavelengths for Fluo-4.[5] b. The instrument will first measure the baseline fluorescence. c. Add the desired concentrations of this compound (or vehicle control) to the wells. d. After a short pre-incubation with this compound (e.g., 2-15 minutes), add the EC₂₀ concentration of ACh to stimulate the M1 receptor. e. The fluorescence intensity is monitored in real-time to measure the change in intracellular calcium concentration.
5. Data Analysis: a. The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence. b. To determine the EC₅₀ of this compound, plot the fluorescence response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve. c. The efficacy of this compound is often expressed as a percentage of the maximal response induced by a saturating concentration of ACh alone.
Logical Relationship Diagram
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (VU319, ACP-319) | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. content.abcam.com [content.abcam.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Application Notes and Protocols for VU0467319 in Radioligand Binding Assays
Introduction
VU0467319 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3][4][5][6] As a PAM, this compound does not directly activate the M1 receptor but enhances the affinity and/or efficacy of the endogenous orthosteric agonist, acetylcholine (ACh).[2][4] This mode of action makes this compound a promising therapeutic candidate for cognitive disorders like Alzheimer's disease, as it may offer a more nuanced modulation of the cholinergic system with a lower risk of side effects compared to direct agonists.[1][2][5]
Radioligand binding assays are crucial for characterizing the interaction of compounds like this compound with their target receptors. Given that this compound binds to an allosteric site, it does not compete directly with orthosteric radioligands such as [3H]N-methylscopolamine ([3H]NMS).[2][4] Therefore, a standard competition binding assay to determine a Ki value for this compound at the orthosteric site is not applicable. Instead, radioligand binding assays can be employed to investigate the allosteric modulatory effects of this compound on the binding of an orthosteric radioligand. This protocol describes a method to assess the ability of this compound to modulate the binding affinity of an orthosteric agonist to the M1 receptor.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Species | Value | Receptor/Assay Condition |
| M1 PAM EC50 | Human | 492 ± 2.9 nM | Potentiation of an EC20 concentration of ACh in a calcium mobilization assay.[2][4][5][6] |
| M1 PAM Emax | Human | 71.3 ± 9.9% of max ACh response | Potentiation of an EC20 concentration of ACh in a calcium mobilization assay.[2][4][5][6] |
| M1 Agonism EC50 | Human | > 30 µM | Calcium mobilization assay in the absence of ACh.[2][4][5][6] |
| M1 PAM EC50 | Rat | 398 ± 195 nM | Calcium mobilization assay.[2][3][4] |
| M1 PAM EC50 | Mouse | 728 ± 184 nM | Calcium mobilization assay.[2][3][4] |
| M1 PAM EC50 | Cynomolgus Monkey | 374 nM | Calcium mobilization assay.[2][3][4] |
| Selectivity | Human & Rat | EC50 > 30 µM for M2-M5 | Calcium mobilization assay.[1][2][4] |
| β-arrestin2 Recruitment EC50 | Human | 890 nM | Tango assay.[2][3] |
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 family of G proteins.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] These signaling events ultimately modulate various cellular processes, including neuronal excitability and synaptic plasticity.[8] this compound, as an M1 PAM, enhances the receptor's response to acetylcholine, thereby potentiating this signaling pathway.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocol: Radioligand Binding Assay to Evaluate Allosteric Modulation by this compound
This protocol describes a competition binding experiment to determine the effect of this compound on the binding of the orthosteric agonist, carbachol (B1668302), using the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS). The assay measures the shift in the IC50 value of carbachol in the absence and presence of this compound. An increase in the potency of carbachol (a leftward shift in the competition curve) indicates a positive allosteric modulatory effect of this compound.
Materials
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Competitor: Carbachol.
-
Allosteric Modulator: this compound.
-
Non-specific Binding Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure
-
Membrane Preparation:
-
Culture cells expressing the M1 receptor to confluency.
-
Harvest the cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane aliquots at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (to be optimized, typically 20-50 µg protein/well).
-
Prepare serial dilutions of carbachol in assay buffer.
-
Prepare solutions of this compound in assay buffer at a fixed concentration (e.g., 1 µM and 10 µM) and a vehicle control.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [3H]NMS (at a concentration near its Kd, e.g., 0.5 nM), and diluted membrane preparation.
-
Non-specific Binding (NSB): Atropine (10 µM), [3H]NMS, and diluted membrane preparation.
-
Carbachol Competition (Vehicle): Serial dilutions of carbachol, vehicle, [3H]NMS, and diluted membrane preparation.
-
Carbachol Competition (+ this compound): Serial dilutions of carbachol, fixed concentration of this compound, [3H]NMS, and diluted membrane preparation.
-
-
-
Incubation:
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
-
For each carbachol concentration, calculate the percentage of specific binding relative to the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the carbachol concentration for both the vehicle and this compound-treated conditions.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value for carbachol in each condition.
-
Compare the IC50 values of carbachol in the presence and absence of this compound. A decrease in the IC50 value in the presence of this compound indicates positive allosteric modulation.
Experimental Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (VU319, ACP-319) | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing VU0467319 for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of VU0467319, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), for oral administration in preclinical research settings.
Introduction
This compound is a novel M1 PAM that has shown promise in preclinical models for treating cognitive deficits associated with various neurological disorders, including Alzheimer's disease and schizophrenia.[1][2][3] It exhibits high central nervous system (CNS) penetration and a favorable safety profile, lacking the cholinergic side effects often associated with other muscarinic agonists.[1][3][4] Proper formulation is critical for ensuring consistent and reliable results in oral administration studies.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for developing an appropriate oral formulation.
| Property | Value | Reference |
| Molecular Formula | C22H16F2N4O | [2] |
| Molecular Weight | 390.39 g/mol | [2] |
| Appearance | White to off-white solid | [2][4] |
| Solubility (Aqueous) | FaSSIF: 7 µM, SGF: 36 µM | [1][4] |
| Solubility (Organic) | DMSO: 50 mg/mL (with heating) | [2] |
| M1 PAM EC50 | 492 nM | [1][2][4] |
FaSSIF: Fasted State Simulated Intestinal Fluid; SGF: Simulated Gastric Fluid.
Recommended Oral Formulation Protocol
Given the modest aqueous solubility of this compound, a microsuspension using a cyclodextrin-based vehicle is the recommended approach for oral gavage in preclinical models.[1][4] This method has been successfully utilized in published rat studies.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
Sonicator
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and appropriate glassware
Protocol: Preparation of a 20% (w/v) HPBCD Vehicle
-
Weigh the required amount of HPBCD. For example, to prepare 10 mL of vehicle, weigh 2.0 g of HPBCD.
-
Add the HPBCD to a volumetric flask.
-
Add a portion of the sterile water (e.g., 7-8 mL for a 10 mL final volume).
-
Mix vigorously by vortexing or using a magnetic stirrer until the HPBCD is fully dissolved.
-
Bring the solution to the final desired volume with sterile water.
Protocol: Preparation of this compound Microsuspension
This protocol is for preparing a dosing solution for a target dose of 1 mg/kg with a dosing volume of 10 mL/kg. Adjust calculations accordingly for different doses.
-
Calculate the required concentration:
-
For a 1 mg/kg dose at a 10 mL/kg volume, the required concentration is 0.1 mg/mL.
-
-
Weigh this compound:
-
To prepare 10 mL of dosing solution, you will need 1 mg of this compound (0.1 mg/mL * 10 mL). It is advisable to prepare a slight excess to account for transfer losses.
-
-
Prepare the Microsuspension:
-
Add the weighed this compound to a suitable container.
-
Add the prepared 20% (w/v) HPBCD vehicle to the desired final volume.
-
Sonicate the mixture for approximately 15-30 minutes to aid in dispersion and create a fine, homogenous microsuspension.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
-
Administration:
-
Administer the microsuspension via oral gavage.
-
It is crucial to maintain continuous stirring of the suspension up to and during dosing to ensure homogeneity and accurate dose administration.
-
Experimental Workflow
Caption: Experimental workflow for the preparation and oral administration of this compound.
Pharmacokinetic Profile
This compound exhibits excellent oral bioavailability across multiple species despite its modest aqueous solubility.[1][4]
| Species | Dose (mg/kg, PO) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Kp | Kp,uu | Reference |
| Mouse | 10 | 1-2 | 4.1 | 80 | 0.77 | 1.3 | [1][4] |
| Rat | 0.3, 1, 3 | 1-2 | 3.0 | 93 | 0.64 | 0.91 | [1][4] |
| Dog | - | 1-2 | 7.5 | 100 | - | - | [1][4] |
| Cynomolgus Monkey | - | 1-2 | 4.3 | 59 | - | - | [1][4] |
Tmax: Time to maximum plasma concentration; t1/2: Half-life; Kp: Brain to plasma partition coefficient; Kp,uu: Unbound brain to unbound plasma partition coefficient.
Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR). It does not directly activate the receptor but enhances the signaling response to the endogenous ligand, acetylcholine (ACh).
Caption: Simplified signaling pathway of the M1 muscarinic receptor modulated by this compound.
Safety and Handling
As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.
Conclusion
The described protocol for preparing a microsuspension of this compound in a 20% (w/v) HPBCD vehicle provides a reliable method for oral administration in preclinical research. This formulation has been demonstrated to result in excellent oral bioavailability and CNS exposure, enabling robust in vivo studies to further elucidate the therapeutic potential of this M1 PAM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0467319 in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467319 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a PAM, this compound does not directly activate the M1 receptor but enhances its response to the endogenous neurotransmitter, acetylcholine.[3] This mechanism of action has shown promise for improving cognitive function in preclinical models, with the potential for a wider therapeutic window and fewer side effects compared to direct M1 receptor agonists.[3][4] M1 receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[5] The procognitive effects of this compound are attributed to its ability to potentiate cholinergic signaling, which is known to be impaired in neurodegenerative disorders like Alzheimer's disease.[2][5]
These application notes provide detailed protocols for utilizing this compound in common preclinical models of cognition, including the Novel Object Recognition (NOR) task, the Morris Water Maze (MWM), and Fear Conditioning.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo dosage of this compound for cognitive enhancement based on available preclinical data.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
| M1 PAM EC50 | Human | 492 nM |
| M1 PAM EC50 | Rat | 398 nM |
| M1 PAM EC50 | Mouse | 728 nM |
| M2-M5 Selectivity | Human & Rat | >30 µM |
Table 2: In Vivo Dosage for Novel Object Recognition (NOR) in Rats
| Dosage (p.o.) | Outcome |
| 0.3 mg/kg | Trend towards efficacy |
| 1.0 mg/kg | Minimum Effective Dose (MED) |
| 3.0 mg/kg | Efficacious |
| 5.6 mg/kg | Efficacious |
Signaling Pathway
This compound enhances the signaling of the M1 muscarinic acetylcholine receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). Upon binding of acetylcholine, the M1 receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.
M1 Receptor Signaling Pathway enhanced by this compound.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in preclinical cognitive models.
Experimental Workflow
General workflow for preclinical cognitive testing.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents, based on their innate tendency to explore novel objects.
a. Materials
-
Subjects: Adult male Sprague-Dawley rats.
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material.
-
Objects: Two sets of three identical objects. Objects should be heavy enough that the animals cannot displace them and should not have any innate rewarding or aversive properties.
-
This compound: Dissolved in a vehicle of 0.5% natrosol and 0.015% Tween 80 in water.[1]
-
Video Recording and Analysis Software: To track the animal's behavior and time spent exploring each object.
b. Dosing and Administration
-
Dosage Range: 0.3, 1.0, 3.0, and 5.6 mg/kg.[1]
-
Route of Administration: Oral gavage (p.o.).
-
Timing: Administer this compound or vehicle 30 minutes prior to the training session.[1]
c. Procedure
-
Habituation (Day 1):
-
Allow each rat to freely explore the empty arena for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training (Day 2):
-
Administer the assigned dose of this compound or vehicle.
-
After 30 minutes, place the rat in the arena with two identical objects (Object A1 and A2) for a 5-10 minute exploration period.
-
Record the time the rat spends actively exploring each object (sniffing or touching with the nose or forepaws).
-
-
Testing (Day 3):
-
Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object (Object A1 and B1).
-
The position of the novel object should be counterbalanced across animals.
-
Allow the rat to explore for 5 minutes and record the time spent exploring each object.
-
d. Data Analysis
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the this compound-treated groups to the vehicle control group.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is dependent on the hippocampus.
a. Materials
-
Subjects: Adult mice or rats.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic paint or milk powder).
-
Escape Platform: A platform submerged 1-2 cm below the water surface.
-
Visual Cues: Various high-contrast visual cues placed around the room, visible from the pool.
-
This compound: Prepare in an appropriate vehicle. Dosage will need to be optimized for this task.
-
Video Tracking Software: To record swim paths, latency to find the platform, and other parameters.
b. Dosing and Administration
-
Dosage: The effective dose of this compound in the MWM is not established and will require a dose-response study. A starting point could be the dosage range found to be effective in the NOR task, adjusted for the species being used.
-
Route and Timing: Oral administration 30-60 minutes prior to the daily training sessions is a common starting point.
c. Procedure
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle daily before the training session.
-
Each day, each animal performs 4 trials.
-
For each trial, the animal is placed in the pool at one of four quasi-random start locations, facing the wall.
-
The animal is allowed to swim for 60-90 seconds to find the hidden platform.
-
If the animal finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform, it is gently guided to it.
-
The location of the platform remains constant throughout the acquisition phase.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of times the animal crosses the former platform location, and the swim path.
-
d. Data Analysis
-
Acquisition Phase: Analyze the escape latency and path length across training days using a two-way repeated measures ANOVA.
-
Probe Trial: Compare the time spent in the target quadrant and platform crossings between treatment groups using a one-way ANOVA.
Fear Conditioning
This task assesses associative learning and memory, where an animal learns to associate a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild foot shock).
a. Materials
-
Subjects: Adult mice or rats.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock, a speaker to deliver an auditory cue, and a camera to record behavior. A second, distinct context is also required for cued fear testing.
-
This compound: Prepare in an appropriate vehicle. Dosage will need to be optimized for this task.
b. Dosing and Administration
-
Dosage: The effective dose of this compound for fear conditioning is not established and will require a dose-response study.
-
Route and Timing: Administer this compound or vehicle 30-60 minutes prior to the conditioning session.
c. Procedure
-
Conditioning (Day 1):
-
Administer this compound or vehicle.
-
Place the animal in the conditioning chamber and allow for a 2-3 minute habituation period.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).
-
The CS co-terminates with a mild, unconditioned stimulus (US), such as a foot shock (e.g., 2 seconds, 0.5 mA).
-
This CS-US pairing is typically repeated 2-3 times with an inter-trial interval of 1-2 minutes.
-
-
Contextual Fear Testing (Day 2):
-
Place the animal back into the original conditioning chamber (the context) without presenting the tone or shock.
-
Record the animal's behavior for 5 minutes, measuring the amount of time it spends "freezing" (a species-specific fear response characterized by the complete absence of movement except for respiration).
-
-
Cued Fear Testing (Day 3):
-
Place the animal in a novel context (different shape, color, and odor).
-
Allow for a 2-3 minute habituation period.
-
Present the CS (the tone) without the US (the shock).
-
Record freezing behavior before, during, and after the presentation of the tone.
-
d. Data Analysis
-
Quantify the percentage of time spent freezing during each phase of testing.
-
Use a one-way ANOVA or t-tests to compare freezing behavior between the this compound-treated and vehicle control groups for both contextual and cued fear memory.
Conclusion
This compound is a promising M1 PAM for cognitive enhancement. The protocols outlined above provide a framework for evaluating its efficacy in robust and well-validated preclinical models of learning and memory. It is recommended that researchers perform dose-response studies to determine the optimal dosage for their specific experimental conditions and cognitive assay. Careful attention to experimental design and data analysis will be crucial for obtaining reliable and interpretable results.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Pro-Cognitive Effects of VU0467319 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo assessment of the pro-cognitive effects of VU0467319, a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. The protocols outlined below are designed to facilitate the replication and extension of preclinical findings that have demonstrated the potential of this compound as a cognitive enhancer.
Introduction
This compound is a blood-brain barrier-penetrant M1 PAM that has shown promising pro-cognitive effects in preclinical models.[1][2] As a PAM, it does not directly activate the M1 receptor but rather enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine. This mode of action is thought to provide a more nuanced and potentially safer approach to cholinergic system modulation compared to direct-acting agonists. In vivo studies have demonstrated that this compound can improve performance in cognitive tasks, such as the novel object recognition test, in rodents.[2]
Mechanism of Action: M1 Receptor Positive Allosteric Modulation
The M1 muscarinic acetylcholine receptor is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cortex. Activation of the M1 receptor by acetylcholine initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), modulating neuronal excitability and synaptic plasticity. This compound binds to an allosteric site on the M1 receptor, distinct from the acetylcholine binding site, and potentiates this signaling cascade in the presence of acetylcholine.
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Tmax (h) | Brain/Plasma Ratio (Kp) |
| Mouse | PO | - | ~1-2 | 0.77 |
| Rat | PO | - | ~1-2 | 0.64 |
Data compiled from published preclinical studies.[2]
Table 2: Pro-Cognitive Effects of this compound in the Novel Object Recognition (NOR) Test in Rats
| Treatment Group | Dose (mg/kg, PO) | Recognition Index |
| Vehicle | - | ~0.5 (chance performance) |
| This compound | 0.3 | Trend towards improvement |
| This compound | 1.0 | Statistically significant increase |
| This compound | 3.0 | Statistically significant increase |
| This compound | 5.6 | Statistically significant increase |
Data represents a qualitative summary of dose-dependent effects observed in preclinical studies.[2]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Experimental Workflow
The general workflow for assessing the pro-cognitive effects of this compound involves several key stages, from animal acclimatization to data analysis.
Protocol 1: Novel Object Recognition (NOR) Test
Objective: To assess the effects of this compound on recognition memory in rats.
Materials:
-
This compound
-
Vehicle: 20% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water
-
Male Sprague-Dawley rats (250-300 g)
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size and texture)
-
Video recording and analysis software
Procedure:
-
Animal Handling and Habituation:
-
House rats individually for at least one week before the experiment.
-
Handle each rat for 5 minutes daily for 3 days prior to testing to reduce stress.
-
On the two days preceding the test, habituate each rat to the empty open field arena for 10 minutes.
-
-
Drug Administration:
-
On the test day, administer this compound (0.3, 1.0, 3.0, or 5.6 mg/kg) or vehicle via oral gavage.
-
The administration should occur 60 minutes before the training session.
-
-
Training Session (T1):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the rat in the center of the arena and allow it to explore freely for 5 minutes.
-
Record the session using the video camera.
-
After 5 minutes, return the rat to its home cage.
-
Thoroughly clean the arena and objects with 70% ethanol (B145695) to eliminate olfactory cues.
-
-
Inter-Trial Interval (ITI):
-
A 24-hour ITI is recommended for assessing long-term recognition memory.
-
-
Test Session (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for 5 minutes.
-
Record the session.
-
-
Data Analysis:
-
Score the time spent exploring each object during the test session. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Calculate the Recognition Index (RI) as: (Time exploring novel object) / (Total time exploring both objects).
-
An RI significantly above 0.5 indicates a preference for the novel object and intact recognition memory.
-
Compare the RI between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
-
Protocol 2: Morris Water Maze (MWM) Test
Objective: To assess the effects of this compound on spatial learning and memory in mice.
Materials:
-
This compound
-
Vehicle: 20% (w/v) HPBCD in sterile water
-
Male C57BL/6 mice (8-10 weeks old)
-
Circular water maze (120 cm diameter) filled with opaque water (22-24°C)
-
Submerged escape platform (10 cm diameter)
-
Prominent extra-maze visual cues
-
Video tracking system
Procedure:
-
Animal Handling and Pre-training:
-
House mice in groups for at least one week before the experiment.
-
Handle each mouse for 2-3 minutes daily for 3 days prior to testing.
-
On the day before the acquisition phase, give each mouse a 60-second free swim in the maze without the platform to habituate them to the water.
-
-
Drug Administration:
-
Administer this compound (e.g., 1.0, 3.0, 10 mg/kg) or vehicle via oral gavage 60 minutes before the first trial of each day's session.
-
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start positions.
-
Allow the mouse to swim and find the hidden platform. The maximum trial duration is 60 or 90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval should be at least 15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the maze.
-
Administer this compound or vehicle 60 minutes before the trial.
-
Place the mouse in the maze at a novel start position and allow it to swim freely for 60 seconds.
-
Record the swim path.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across training days. A steeper learning curve (i.e., faster reduction in escape latency and path length) in the this compound-treated groups compared to the vehicle group indicates enhanced spatial learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the proximity to the platform location. A significant preference for the target quadrant in the this compound-treated groups suggests improved spatial memory consolidation and retrieval.
-
Use appropriate statistical analyses, such as repeated measures ANOVA for the acquisition phase and one-way ANOVA for the probe trial data.
-
Logical Relationship of Experimental Design
The experimental design follows a logical progression from establishing the baseline cognitive performance to evaluating the dose-dependent effects of the compound.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vivo evaluation of the pro-cognitive effects of this compound. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this M1 PAM for cognitive disorders.
References
Application of VU0467319 in Synaptic Plasticity Studies: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467319 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] As a PAM, this compound does not activate the M1 receptor directly but enhances its response to the endogenous neurotransmitter, acetylcholine.[4] This property, combined with its minimal intrinsic agonist activity and excellent central nervous system (CNS) penetration, makes this compound a valuable tool for investigating the role of M1 receptor activation in synaptic plasticity and its potential as a therapeutic agent for cognitive disorders.[1][2]
These application notes provide a comprehensive overview of the use of this compound in synaptic plasticity research, including its pharmacological profile, detailed experimental protocols for assessing its effects on long-term potentiation (LTP) and long-term depression (LTD), and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound exhibits high selectivity for the human M1 receptor with a half-maximal effective concentration (EC50) of 492 nM.[1][5] It shows excellent selectivity over other muscarinic receptor subtypes (M2-M5), with EC50 values greater than 30 μM for both human and rat receptors.[1][5] A key feature of this compound is its minimal M1 agonist activity (EC50 > 30 μM), which reduces the risk of over-activating the receptor and causing adverse cholinergic effects.[1][2][3]
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| M1 PAM EC50 | Human | 492 ± 2.9 nM | [1] |
| Rat | 398 ± 195 nM | ||
| Mouse | 728 ± 184 nM | ||
| Cynomolgus Monkey | 374 nM | ||
| M2-M5 Selectivity | Human & Rat | > 30 μM | [1][5] |
| M1 Agonism EC50 | Human | > 30 μM | [1] |
| CNS Penetration (Kp) | Mouse | 0.77 | [1] |
| Rat | 0.64 | [1] | |
| CNS Penetration (Kp,uu) | Mouse | 1.3 | [1] |
| Rat | 0.91 | [1] |
Application in Long-Term Depression (LTD) Studies
Activation of M1 receptors is known to induce LTD in various brain regions, including the prefrontal cortex (PFC). This compound, by potentiating the effect of endogenous acetylcholine, can be used to study the mechanisms of M1-dependent LTD and to investigate its role in cognitive processes. Furthermore, in disease models where synaptic plasticity is impaired, this compound can be utilized to assess the potential of M1 receptor modulation to restore normal synaptic function.
While direct quantitative data on the effect of this compound on inducing LTD is not yet prominently available in published literature, studies with analogous M1 PAMs, such as VU0453595, have demonstrated the ability to restore impaired LTD in a mouse model of schizophrenia.[6][7]
Experimental Protocol: M1-Dependent LTD in the Prefrontal Cortex
This protocol is adapted from established methods for studying M1 PAM effects on synaptic plasticity in the PFC (Ghoshal et al., 2016).
1. Slice Preparation:
-
Anesthetize adult male C57BL/6J mice and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.
-
Prepare 400 μm thick coronal slices containing the prelimbic PFC using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a concentric bipolar stimulating electrode in layer II/III of the prelimbic PFC.
-
Place a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline electrical stimuli (100 μs duration) every 20 seconds to evoke fEPSPs.
3. LTD Induction and this compound Application:
-
After establishing a stable baseline fEPSP recording for at least 20 minutes, apply this compound to the perfusion bath at the desired concentration (e.g., 1-10 μM).
-
To induce LTD, co-apply a sub-threshold concentration of an acetylcholine receptor agonist, such as carbachol (B1668302) (CCh; e.g., 10 μM), in the continued presence of this compound for 10-15 minutes.
-
Following the LTD induction period, wash out the CCh and continue to record fEPSPs in the presence of this compound for at least 60 minutes to assess the magnitude and stability of the depression.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Quantify the magnitude of LTD as the percentage reduction in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
Application in Long-Term Potentiation (LTP) Studies
The role of M1 receptor activation in LTP is complex and appears to be dependent on the brain region and the specific induction protocol. This compound can be a valuable tool to dissect the contribution of M1 receptor signaling to various forms of LTP. For instance, researchers can investigate whether potentiation of M1 receptor activity can lower the threshold for LTP induction or enhance the magnitude and stability of established LTP.
As with LTD, specific quantitative data on the direct effects of this compound on LTP are not widely published. The following protocol provides a general framework for assessing its effects on hippocampal LTP.
Experimental Protocol: Hippocampal LTP
1. Slice Preparation:
-
Prepare 400 μm thick transverse hippocampal slices from adult male rats or mice as described for the PFC.
2. Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording for at least 20 minutes.
3. LTP Induction and this compound Application:
-
Apply this compound at the desired concentration to the perfusion bath.
-
After a pre-incubation period, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second).
-
Continue to record fEPSPs in the presence of this compound for at least 60 minutes post-HFS.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Quantify the magnitude of LTP as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its application in synaptic plasticity studies.
Caption: M1 Receptor Signaling Pathway Modulated by this compound.
Caption: Experimental Workflow for Synaptic Plasticity Studies.
Conclusion
This compound is a highly valuable pharmacological tool for elucidating the role of M1 muscarinic receptor signaling in synaptic plasticity. Its selectivity and favorable pharmacokinetic profile make it suitable for both in vitro and in vivo studies. The provided protocols offer a starting point for researchers to investigate the effects of this compound on LTP and LTD, contributing to a better understanding of M1 receptor function in health and disease. Future studies providing direct quantitative data on the modulation of induced synaptic plasticity by this compound will be crucial for further advancing its potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Potentiation Enhances Neuronal Differentiation in the Chronic Hypoperfusion Model of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating M1 Receptor Pharmacology: Application Notes and Protocols for VU0467319
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for characterizing the pharmacology of VU0467319, a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. The following protocols and data summaries are intended to facilitate the investigation of this compound and similar M1 PAMs in both in vitro and in vivo settings.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1][2] It exhibits minimal intrinsic agonist activity and demonstrates high selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5).[1][2] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh), at the M1 receptor.[1] This mode of action makes it a promising therapeutic candidate for cognitive disorders such as Alzheimer's disease and schizophrenia, where M1 receptor function is impaired.[1] Preclinical studies have demonstrated its pro-cognitive effects in animal models.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay | Reference |
| M1 PAM EC50 | Human | 492 nM | Calcium Mobilization | [1] |
| Rat | 398 nM | Calcium Mobilization | ||
| M1 Agonist EC50 | Human | > 30 µM | Calcium Mobilization | [1] |
| Selectivity (EC50) | Human (M2-M5) | > 30 µM | Calcium Mobilization | [1] |
| Rat (M2-M5) | > 30 µM | Calcium Mobilization | [1] | |
| Binding Affinity (Ki) | Human (M1-M5) | No displacement of [3H]NMS up to 30 µM | Radioligand Binding | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Brain Penetration (Kp,uu) | Reference |
| Mouse | p.o. | 1-2 | 4.1 | 80 | 1.3 | [1][2] |
| Rat | p.o. | 1-2 | 3.0 | 93 | 0.91 | [1][2] |
Experimental Protocols
In Vitro Assays
3.1.1. M1 Receptor Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of this compound as a positive allosteric modulator of the M1 receptor.
Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor in appropriate cell culture medium supplemented with antibiotics.
-
Plate the cells in 96-well, black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Prepare a solution of acetylcholine (ACh) at a concentration that elicits an EC20 response (the concentration that produces 20% of the maximal response). This concentration needs to be predetermined in a separate experiment.
-
Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation), add the this compound dilutions to the wells and incubate for a specified period (e.g., 2-15 minutes).
-
Following incubation with this compound, add the EC20 concentration of ACh to the wells.
-
Measure the fluorescence intensity before and after the addition of the compounds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of a maximal ACh concentration.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
3.1.2. Radioligand Binding Assay
This assay is performed to confirm the allosteric mechanism of action of this compound by demonstrating its inability to displace an orthosteric radioligand.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from CHO cells stably expressing the M1 muscarinic receptor.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, the radiolabeled orthosteric antagonist [3H]-N-methylscopolamine ([3H]NMS) at a concentration near its Kd, and varying concentrations of this compound or a known orthosteric competitor (e.g., atropine) for determining non-specific binding.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. For an allosteric modulator like this compound, no significant displacement of [3H]NMS should be observed.
-
In Vivo Assay
3.2.1. Novel Object Recognition (NOR) Test in Mice
The NOR test is a widely used behavioral assay to assess learning and memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation:
-
On day 1, individually habituate each mouse to the testing arena (e.g., a 40 cm x 40 cm x 40 cm open field) for 10 minutes in the absence of any objects.
-
-
Training (Familiarization Phase):
-
On day 2, place two identical objects in the arena at a fixed distance from the walls and from each other.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specific time before the training session (e.g., 30-60 minutes). A typical effective dose in mice is in the range of 3-30 mg/kg.
-
Place a mouse in the arena and allow it to explore the two identical objects for a set period (e.g., 10 minutes).
-
Record the time the mouse spends exploring each object. Exploration is typically defined as the nose of the mouse being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Testing (Choice Phase):
-
After a retention interval (e.g., 1 to 24 hours), return the mouse to the same arena, where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore the familiar and novel objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the following formula:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated group to assess the pro-cognitive effects of the compound.
-
Visualizations
References
Troubleshooting & Optimization
VU0467319 solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of VU0467319, a selective M1 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Can I dissolve this compound directly in aqueous buffers or media?
A3: Direct dissolution in aqueous solutions is challenging due to the compound's modest aqueous solubility.[2] It is generally recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.
Q4: What is the recommended method for preparing this compound for in vivo oral administration?
A4: For oral gavage in animal studies, this compound has been successfully formulated as a microsuspension in 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.[2][3]
Q5: Is this compound brain penetrant?
A5: Yes, this compound is a highly brain-penetrant M1 PAM.[3][4] In rodents, it has shown favorable plasma-to-brain partitioning.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible.- Lower the final concentration of this compound.- Employ the use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD or HPBCD).[1][3]- Gentle warming and/or sonication may aid in dissolution, but monitor for compound stability.[1] |
| Inconsistent experimental results in vitro | - Degradation of the compound in stock solution.- Inaccurate concentration due to incomplete dissolution.- Variability in DMSO quality (hygroscopic). | - Prepare fresh stock solutions more frequently.- Ensure complete dissolution of the solid compound in DMSO; ultrasonic and warming to 60°C can be applied.[1]- Use newly opened, high-purity, anhydrous DMSO for stock preparation.[1] |
| Low or variable oral bioavailability in vivo | Poor absorption due to low aqueous solubility. | - Formulate this compound as a suspension or microsuspension using vehicles like 20% HPBCD or 20% SBE-β-CD in saline to improve solubility and absorption.[1][2][3]- Ensure the formulation is homogenous before each administration. |
| Difficulty dissolving solid this compound in DMSO | The compound may require energy to overcome crystal lattice forces. | Apply ultrasonic and/or gentle warming (up to 60°C) to facilitate dissolution in DMSO.[1] |
Data Presentation: Solubility & Formulation
Table 1: this compound Solubility Data
| Solvent | Concentration | Method/Notes |
| DMSO | 50 mg/mL (128.08 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened DMSO is recommended.[1] |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 7 µM | Modest solubility.[2] |
| SGF (Simulated Gastric Fluid) | 36 µM | Modest solubility.[2] |
| Water | Insoluble | Generally considered insoluble for direct preparation.[5] |
Table 2: Example Formulations for Preclinical Studies
| Study Type | Formulation Vehicle | Preparation Notes |
| In Vitro | DMSO | Primary stock solution.[1] |
| In Vivo (Oral Gavage) | 20% (w/v) HPBCD in sterile water | Formulated as a microsuspension.[2][3] |
| In Vivo (General) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | A method to prepare a clear solution of ≥ 5 mg/mL.[1] |
| In Vivo (Potential) | PEG300/PEG400, Corn Oil | Listed as potential solvents, specific ratios with DMSO may be required.[1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound solid.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
To aid dissolution, the mixture can be subjected to sonication and/or gentle warming (up to 60°C).[1]
-
Vortex until the solution is clear and all solid has dissolved.
-
Store the stock solution appropriately (-20°C for 1 month, -80°C for 6 months).[1]
Protocol 2: Formulation for In Vivo Oral Administration (Microsuspension)
-
Prepare a 20% (w/v) solution of HPBCD in sterile water. For example, dissolve 2g of HPBCD in a final volume of 10mL of sterile water.
-
Calculate the required amount of this compound for the desired dose and concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose at 10 mL/kg).[2][3]
-
Weigh the this compound and add it to the 20% HPBCD solution.
-
Vortex and/or sonicate the mixture to create a homogenous microsuspension.
-
It is recommended to prepare this formulation fresh on the day of the experiment.[1]
Protocol 3: Formulation for In Vivo Administration (Clear Solution)
This protocol yields a clear solution of at least 5 mg/mL.[1]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly. This results in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
This working solution should be prepared fresh for use on the same day.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound as a Positive Allosteric Modulator (PAM) of the M1 Receptor.
Experimental Workflow
Caption: Workflow for preparing a clear in vivo formulation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. By compound [wahoo.cns.umass.edu]
optimizing VU0467319 dose for minimal side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VU0467319 while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) positive allosteric modulator (PAM).[1][2] Unlike traditional agonists that directly activate the receptor, this compound binds to a different site (an allosteric site) on the M1 receptor. This binding enhances the receptor's response to its natural ligand, acetylcholine (ACh).[1] It has minimal intrinsic agonist activity, meaning it does not significantly activate the receptor in the absence of ACh.[1][3][4][5][6] This "pure PAM" profile is a key factor in its favorable side-effect profile.
Q2: What are the expected therapeutic effects of this compound?
A2: this compound is being investigated for its potential to improve cognitive function in disorders such as Alzheimer's disease and schizophrenia.[1][5] By selectively potentiating M1 receptor signaling in the central nervous system, it aims to enhance cognitive processes without the widespread side effects associated with non-selective cholinergic agents.[1]
Q3: What is the key advantage of this compound's mechanism of action in terms of side effects?
A3: The primary advantage is its low potential for causing the classic cholinergic side effects known as SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis).[1] These side effects are often caused by the non-selective activation of various muscarinic receptor subtypes, particularly M2 and M3, or by the excessive activation of M1 receptors by agonists.[1] Because this compound is highly selective for the M1 receptor and has minimal direct agonist activity, it avoids over-activating the cholinergic system, which has been a major limitation of previous M1-targeted drugs.[1]
Q4: Has this compound been tested in humans, and what was the outcome regarding side effects?
A4: Yes, this compound has completed a Phase I single ascending dose (SAD) clinical trial in healthy volunteers.[1][4][5] The trial found that this compound was well-tolerated, with no dose-limiting side effects observed.[5] Importantly, no classic cholinergic (SLUDGE) effects were reported.[1][4] The most common treatment-emergent adverse events (TEAEs) were headache and muscle aches, but it was not specified if these were dose-dependent.[5]
Troubleshooting Guide
Issue 1: Observing unexpected cholinergic-like side effects in animal models (e.g., salivation, tremors).
-
Question: I am administering this compound to my rodent model and observing what appear to be cholinergic side effects. I thought this compound was designed to avoid these. What could be happening?
-
Answer:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is indeed this compound and is of high purity. Contamination with a muscarinic agonist could produce these effects.
-
Evaluate Intrinsic Agonism: While this compound is reported to have minimal agonist activity, this can sometimes be cell-system or tissue-dependent. Consider running an in vitro functional assay, such as a calcium mobilization assay, in the absence of acetylcholine to confirm that your batch of this compound does not have significant agonist properties in your experimental system.
-
Dose Considerations: Although preclinical and clinical studies have shown a high safety margin, you may be using a dose that is significantly higher than necessary for efficacy. It is recommended to perform a dose-response study to determine the minimal effective dose for your specific model and endpoint. Excessive M1 activation, even by a PAM, could theoretically lead to adverse effects.
-
Off-Target Effects: While highly selective, it's always a possibility that at very high concentrations, off-target effects could manifest. A Eurofins Lead Profiling panel of 68 targets showed no significant off-target activity at 10 µM. If you are using concentrations significantly above this, you may be entering a range where off-target activity is possible.
-
Issue 2: Lack of efficacy in a cognitive or behavioral paradigm.
-
Question: I am not seeing the expected pro-cognitive effects of this compound in my animal model. What are some potential reasons?
-
Answer:
-
Pharmacokinetics and Brain Penetration: Confirm that this compound is achieving sufficient exposure in the central nervous system in your model. While it has good brain penetration, factors such as the route of administration, vehicle, and animal strain can influence pharmacokinetics.[1][3] Consider conducting a satellite pharmacokinetic study to measure plasma and brain concentrations.
-
Dose Selection: The dose-response relationship for cognitive enhancement can be complex, sometimes following an inverted U-shape. A dose that is too low will be ineffective, while a dose that is too high could potentially impair function. A thorough dose-response study is crucial.
-
Endogenous Acetylcholine Levels: As a PAM, the efficacy of this compound is dependent on the presence of endogenous acetylcholine. If your experimental model has severely depleted cholinergic tone, the potentiation effect of the PAM may be limited.
-
Behavioral Assay Sensitivity: Ensure that the chosen behavioral paradigm is sensitive to M1 receptor modulation and that the cognitive deficit in your model is responsive to this mechanism.
-
Issue 3: High variability in in vitro assay results.
-
Question: My results from the calcium mobilization assay are highly variable between experiments. How can I improve consistency?
-
Answer:
-
Cell Health and Passage Number: Ensure your cells (e.g., CHO-M1) are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling.
-
Agonist Concentration (EC20): The concentration of acetylcholine used to elicit a sub-maximal response (typically EC20) is critical. This value should be determined precisely for your cell line and re-validated periodically. Small variations in the ACh concentration can lead to large shifts in the PAM's apparent potency.
-
Assay Buffer and Reagents: Use consistent sources and lots of all reagents, including assay buffers and calcium-sensitive dyes. Ensure proper mixing and incubation times as specified in the protocol.
-
Plate Uniformity: Check for edge effects on your microplates. Proper incubation and handling can minimize these. Consider leaving the outer wells empty if edge effects are a persistent issue.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Notes |
| M1 PAM EC50 | Human | 492 ± 2.9 nM | In the presence of an EC20 concentration of ACh.[1][3][4][5][6] |
| Rat | 398 ± 195 nM | [1] | |
| Mouse | 728 ± 184 nM | [1] | |
| Cynomolgus Monkey | 374 nM | [1] | |
| M1 Agonism EC50 | Human | > 30 µM | Demonstrates minimal intrinsic agonist activity.[1][3][4][5][6] |
| Selectivity | Human & Rat | > 30 µM | EC50 for M2-M5 receptors.[2] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |
| Plasma fu | 0.028 | 0.028 | 0.076 | 0.059 |
| Brain Homogenate fu | 0.048 | 0.040 | - | - |
| Kp | 0.77 | 0.64 | - | - |
| Kp,uu | 1.3 | 0.91 | - | - |
fu: unbound fraction; Kp: brain-to-plasma partition coefficient; Kp,uu: unbound brain-to-unbound plasma partition coefficient.[1][3]
Table 3: Human Phase I Single Ascending Dose (SAD) Trial Information
| Doses Tested | 60, 120, 240, 400, 600 mg |
| Population | Healthy Volunteers |
| Key Finding | Good tolerability, no dose-limiting side effects. |
| Observed AEs | Headache, muscle aches (most common). |
| Cholinergic AEs | None reported. |
[5]
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
-
Objective: To determine the potency (EC50) of this compound as a PAM and to assess its intrinsic agonist activity at the M1 receptor.
-
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor in appropriate media and conditions. Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate according to the dye manufacturer's instructions to allow for de-esterification.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a range of acetylcholine (ACh) concentrations to determine the EC20 value.
-
Assay Procedure (PAM Mode):
-
Add this compound at various concentrations to the wells.
-
Incubate for a specified period (e.g., 2-5 minutes).
-
Add a fixed concentration of ACh corresponding to the pre-determined EC20 value.
-
Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) over time.
-
-
Assay Procedure (Agonist Mode):
-
Add this compound at various concentrations to the wells.
-
Immediately measure the fluorescence intensity over time without the addition of ACh.
-
-
Data Analysis:
-
For PAM mode, plot the peak fluorescence response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
-
For agonist mode, compare the response to a full ACh concentration-response curve to determine the %Emax and EC50 for any intrinsic agonist activity.
-
-
2. In Vivo Assessment of Cholinergic Side Effects (Modified Irwin Assay)
-
Objective: To evaluate the potential of this compound to induce cholinergic adverse effects in rodents.
-
Methodology:
-
Animals: Use male mice (e.g., C57BL/6 strain). Acclimate the animals to the testing environment.
-
Compound Administration: Prepare this compound in an appropriate vehicle. Administer the compound via the desired route (e.g., intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., a known muscarinic agonist like oxotremorine).
-
Observational Battery: At specified time points post-administration (e.g., 15, 30, 60, 120, 180 minutes), a trained observer blind to the treatment conditions should score the animals for a range of physiological and behavioral parameters.
-
Cholinergic Signs to Score:
-
Salivation: Excessive drooling.
-
Lacrimation: Excessive tearing.
-
Urination/Defecation: Presence of excessive urine or feces.
-
Tremors: Involuntary muscle shaking.
-
Convulsions: Seizure activity, which can be rated on a scale like the Racine scale.
-
Other signs include changes in body temperature, respiration, and general activity.
-
-
Data Analysis: Compare the scores for each parameter between the this compound-treated groups and the control groups. Statistical analysis (e.g., ANOVA) can be used to determine significant effects.
-
Mandatory Visualizations
Caption: M1 Receptor Signaling Pathway Enhanced by this compound.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - ACS Chemical Neuroscience - Figshare [figshare.com]
potential off-target effects of VU0467319
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VU0467319, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Based on available preclinical and clinical data, this compound has a very favorable safety profile and is characterized by a high degree of selectivity for the M1 muscarinic acetylcholine receptor.[1][2][3][4] An ancillary pharmacology profile of this compound showed no significant off-target activities.[2][3][4]
Q2: How selective is this compound for the M1 receptor compared to other muscarinic receptor subtypes?
A2: this compound is highly selective for the M1 receptor. It has an EC50 of 492 nM for the human M1 receptor, while its EC50 for the M2, M3, M4, and M5 receptor subtypes is greater than 30 μM.[2][3][5] This represents a selectivity of over 60-fold for the M1 receptor.
Q3: Has this compound shown any cholinergic side effects in preclinical or clinical studies?
A3: No, this compound has been shown to be devoid of the classic cholinergic adverse effects (salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE) in preclinical studies involving rats, dogs, and non-human primates.[2][3] Furthermore, a Phase I single ascending dose clinical trial in healthy volunteers found the compound to be well-tolerated with no dose-limiting side effects, and notably, no cholinergic adverse effects were observed.[1][2][3][6]
Q4: What is the mechanism of action of this compound that contributes to its high safety profile?
A4: this compound is a positive allosteric modulator (PAM), not an orthosteric agonist. This means it does not directly activate the M1 receptor but rather enhances the effect of the endogenous ligand, acetylcholine. This mechanism of action is thought to contribute to a lower likelihood of adverse off-target effects.[7] Additionally, this compound exhibits minimal M1 agonism (EC50 > 30 μM), meaning it has very little to no activity in the absence of acetylcholine.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular response in vitro | While highly selective, consider the possibility of a very rare off-target interaction in your specific cell line. | 1. Review the literature for any known off-target activities of similar compounds. 2. Perform a counterscreen against a panel of relevant receptors and ion channels. 3. Use a structurally distinct M1 PAM as a control to confirm if the effect is M1-mediated. |
| In vivo adverse effects not typical of M1 activation | Although preclinical and clinical data show a high safety profile, individual animal model responses can vary. | 1. Carefully monitor and document all observed adverse events. 2. Consider reducing the dose to see if the effects are dose-dependent. 3. Evaluate pharmacokinetic parameters to ensure they are within the expected range. |
| Inconsistent experimental results | This could be due to compound handling, formulation, or experimental variability. | 1. Verify the purity and integrity of your this compound sample. 2. Ensure consistent formulation and administration procedures. 3. Include appropriate positive and negative controls in your experiments. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the selectivity of this compound.
| Target | Species | Assay Type | EC50 (nM) | Selectivity vs. M1 | Reference |
| M1 mAChR | Human | PAM | 492 | - | [2][3][5] |
| M2 mAChR | Human | PAM | > 30,000 | > 61-fold | [5] |
| M3 mAChR | Human | PAM | > 30,000 | > 61-fold | [5] |
| M4 mAChR | Human | PAM | > 30,000 | > 61-fold | [5] |
| M5 mAChR | Human | PAM | > 30,000 | > 61-fold | [5] |
| M1 mAChR | Rat | Agonism | > 30,000 | - | [2][3] |
Experimental Protocols
In Vitro M1 PAM Assay (Calcium Mobilization)
This protocol outlines a general procedure for assessing the M1 PAM activity of this compound using a calcium mobilization assay.
Caption: Workflow for in vitro M1 PAM calcium mobilization assay.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the M1 muscarinic acetylcholine receptor and the modulatory role of this compound.
Caption: M1 receptor signaling pathway modulated by this compound.
References
- 1. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Effects of the Muscarinic M 1 Positive Allosteric Modulator this compound for Alzheimer's disease: A Single Ascending-Dose Study in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0467319 In Vivo Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo metabolite formation of VU0467319.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant metabolite peak in our in vivo samples from rats. Is this expected, and what is the identity of this metabolite?
A1: Yes, the formation of a major metabolite in vivo is expected. This metabolite is identified as VU0481424 (also referred to as Metabolite D).[1] Studies have shown that VU0481424 is the most abundant metabolite in rats, accounting for approximately 23% of the material detected by UV absorbance in hepatocyte studies.[1] It is important to note that while it is a major metabolite, VU0481424 is considered pharmacologically inactive, with EC50 values greater than 10 μM for M1-M5 receptors.[1]
Q2: We are conducting cross-species metabolism studies. Should we expect to see the same metabolite profile for this compound in monkeys and humans?
A2: You should expect to see VU0481424 as the major metabolite across different species, but its relative abundance can vary significantly.[1] For instance, in monkeys, VU0481424 is the predominant component, making up about 74% of the detected material, while in humans, it accounts for approximately 34%.[1] It is also crucial to be aware that unique human metabolites of very low abundance (<0.3%) have been reported.[1] Therefore, while the primary metabolite is consistent, quantitative differences and the presence of minor unique metabolites should be anticipated in human studies.
Q3: Our team is observing a delayed Tmax for the primary metabolite (VU0481424) compared to the parent compound this compound in human plasma samples. Is this a normal finding?
A3: Yes, this is a normal pharmacokinetic observation. VU0481424 is formed gradually from the parent compound.[2] Pharmacokinetic data from a Phase I single ascending dose study in healthy volunteers showed that the peak concentration (Tmax) for this compound was observed between 5 and 9.5 hours post-dose, while the Tmax for VU0481424 ranged from 24 to 47.9 hours post-dose.[2][3][4] This lag indicates that the metabolite is formed over time and is cleared more slowly than the parent drug.[2]
Q4: What enzyme is primarily responsible for the metabolism of this compound? We are considering a drug-drug interaction study.
A4: Cytochrome P450 3A4 (CYP3A4) has been identified as the sole enzyme contributing to the metabolism of this compound.[1][5] This was determined through CYP450 phenotyping studies.[1][5] Therefore, co-administration of this compound with strong inhibitors or inducers of CYP3A4 could potentially alter its pharmacokinetic profile.
Q5: We are planning an in vivo study in rats and need to determine appropriate sample collection time points for metabolite analysis. What are the reported pharmacokinetic parameters for this compound and its main metabolite?
A5: While specific in vivo pharmacokinetic parameters for this compound and VU0481424 in rats are not detailed in the provided search results, human pharmacokinetic data can offer some guidance. In humans, this compound has a long half-life of 30 to 55 hours.[3][4] The metabolite, VU0481424, is cleared slowly with measurable concentrations up to 144 hours post-dose.[2] For a rat study, it would be advisable to have an extensive sampling schedule, potentially up to 72 hours or longer, to adequately characterize the formation and elimination phases of both the parent compound and its major metabolite.
Quantitative Data Summary
Table 1: Relative Abundance of this compound and Metabolite D (VU0481424) in Hepatocyte Incubations from Different Species [1]
| Species | This compound (% Peak Area) | Metabolite D (VU0481424) (% Peak Area) |
| Human | 65% | 34% |
| Rat | 76% | 23% |
| Dog | 71% | 28% |
| Monkey | 25% | 74% |
Table 2: Human Pharmacokinetic Parameters for this compound and Metabolite VU0481424 (Single Ascending Dose Study) [2][3][4]
| Parameter | This compound | VU0481424 (Metabolite) |
| Tmax (Peak Concentration Time) | 5 - 9.5 hours | 24 - 47.9 hours |
| t1/2 (Half-life) | 30 - 55 hours | Cleared slowly, measurable up to 144 hours |
Experimental Protocols
Protocol 1: In Vivo Metabolite Identification in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Dosing: Administer this compound orally (e.g., via gavage) at a specified dose. A vehicle control group should be included.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Plasma should be prepared by centrifugation and stored at -80°C.
-
Urine and Feces: House animals in metabolic cages for collection of urine and feces over specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h). Samples should be stored at -80°C.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the protein. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.
-
Urine: Dilute urine samples with a suitable solvent and centrifuge to remove any particulates before analysis.
-
Feces: Homogenize fecal samples with a suitable solvent, followed by extraction (e.g., sonication). Centrifuge and collect the supernatant for analysis.
-
-
Analytical Method:
-
Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation, identification, and quantification of this compound and its metabolites.[6][7]
-
Use a high-resolution mass spectrometer to obtain accurate mass measurements for metabolite identification.
-
Fragment the parent compound and potential metabolites to obtain characteristic product ions for structural elucidation.
-
-
Data Analysis:
-
Identify potential metabolites by comparing the mass spectra of the peaks in the dosed samples with those in the vehicle control samples.
-
Confirm the structure of the major metabolite, VU0481424, by comparing its retention time and mass spectral data with a synthesized reference standard.[1]
-
Visualizations
Caption: Workflow for in vivo metabolite identification of this compound.
Caption: Metabolic pathway of this compound.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants | springermedizin.de [springermedizin.de]
- 4. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. mdpi.com [mdpi.com]
impact of food on VU0467319 absorption and bioavailability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the administration of VU0467319, focusing on the critical impact of food on its absorption and bioavailability. The following troubleshooting guides and frequently asked questions are designed to address specific issues that may arise during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of food on the absorption and bioavailability of this compound?
A: The presence of food significantly increases the absorption of this compound following oral administration.[1][2][3][4][5][6][7][8] A Phase 1 clinical study revealed that when the drug was administered after a high-fat meal, the maximum plasma concentration (Cmax) was notably higher than in a fasted state.[3] This suggests that co-administration with food enhances the rate and possibly the extent of absorption.
Q2: How are the specific pharmacokinetic (PK) parameters of this compound affected by food?
A: A study in healthy volunteers using a 120 mg dose of this compound demonstrated a clear food effect on key PK parameters. Under fed conditions, the Cmax was 51% higher than under fasted conditions.[3] However, the total drug exposure, as measured by the Area Under the Curve (AUC), was not significantly different between the two states.[3] The time to reach maximum concentration (Tmax) and the drug's half-life (t½) were also reported to be similar in both fed and fasted conditions.[3]
Table 1: Summary of Food Effect on this compound Pharmacokinetic Parameters (120 mg Dose)
| Pharmacokinetic Parameter | Fasted State | Fed State (High-Fat Meal) | Key Finding |
| Cmax (Maximum Concentration) | Baseline | 51% Higher | Food significantly increases the peak plasma concentration.[3] |
| AUC (Total Drug Exposure) | Baseline | Insignificantly Higher | Overall drug exposure is not significantly altered by food.[3] |
| Tmax (Time to Cmax) | ~5 - 9.5 hours | Similar to Fasted | The time to reach peak concentration is unaffected by food.[3] |
| t½ (Half-life) | ~30 - 55 hours | Similar to Fasted | The elimination half-life remains consistent regardless of food intake.[3] |
Troubleshooting Guide
Q3: We are observing high variability in subject-to-subject plasma concentrations in our study. Could this be related to food intake?
A: Yes, high variability in plasma concentrations, particularly in Cmax, is a likely consequence of inconsistent food intake relative to drug administration. Given that a high-fat meal can increase Cmax by over 50%, variations in the timing of meals or the fat content of those meals can introduce significant pharmacokinetic variability.[3]
Troubleshooting Steps:
-
Standardize Pre-dose Fasting: Implement a strict and consistent pre-dose fasting period for all subjects (e.g., overnight fast of at least 10 hours).
-
Control Meal Composition: If dosing in a fed state, standardize the meal for all subjects. The clinical trial that established the food effect used a controlled high-fat breakfast.[4]
-
Consistent Dosing Time: Administer this compound at the same time relative to the meal (e.g., 30 minutes after the start of the meal) for all participants.
The workflow below illustrates the design of the formal food effect study, which can be adapted to ensure consistency in your own experimental protocols.
Caption: Experimental workflow for the this compound food effect crossover study.
Experimental Protocols & Mechanism of Action
Q4: What is the detailed methodology for the food effect study?
A: The food effect was evaluated in a Phase 1, randomized, double-blind, placebo-controlled, crossover study.[4]
-
Participants: The study involved 12 healthy volunteers, with 10 receiving this compound and 2 receiving a placebo.[1][2][3][4][5]
-
Dose: A single oral dose of 120 mg of this compound was used.[4] This dose was selected from the single ascending dose study as a low-to-middle dose where PK shifts could be clearly observed.[4]
-
Study Design: It was a two-period crossover study. Each participant received the 120 mg dose on two separate occasions: once after an overnight fast and once after consuming a controlled high-fat breakfast.[4]
-
PK Sampling: Blood samples were collected at predefined intervals to determine the plasma concentrations of this compound and calculate pharmacokinetic parameters.
Q5: What is the mechanism of action for this compound, and why is consistent absorption critical for its function?
A: this compound is a Positive Allosteric Modulator (PAM) that selectively targets the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[4][9] It does not activate the receptor directly (agonist activity is minimal).[9][10][11] Instead, it binds to a different site on the receptor (an allosteric site) and enhances the receptor's response to its natural ligand, acetylcholine (ACh).[9] This mechanism is intended to improve cognitive function without the widespread cholinergic side effects associated with non-selective agonists.[4][9]
Consistent absorption and predictable bioavailability are crucial for maintaining plasma concentrations within the therapeutic window. Unpredictable peaks (like those caused by unintended co-administration with fatty foods) or troughs could lead to inconsistent target engagement at the M1 receptor, potentially affecting both efficacy and safety assessments in a study.
Caption: Signaling pathway of this compound as an M1 receptor positive allosteric modulator.
References
- 1. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Effects of the Muscarinic M 1 Positive Allosteric Modulator this compound for Alzheimer's disease: A Single Ascending-Dose Study in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Effects of the Muscarinic M 1 Positive Allosteric Modulator this compound for Alzheimer’s disease: A Single Ascending-Dose Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimerâs disease: a single ascending-dose study in healthy participants - Alzheimer's Research & Therapy - Figshare [springernature.figshare.com]
- 8. [PDF] Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants | Semantic Scholar [semanticscholar.org]
- 9. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Metabolic Stability of VU0467319 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on VU0467319 analogs. The information is designed to address common challenges encountered during experiments aimed at improving the metabolic stability of this class of M1 positive allosteric modulators (PAMs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as VU319) is a selective M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) positive allosteric modulator (PAM).[1][2] It does not bind to the same site as the natural ligand, acetylcholine (the orthosteric site), but to a different site on the receptor (an allosteric site). This binding enhances the receptor's response to acetylcholine.[1] this compound is characterized as a PAM with minimal direct agonist activity, meaning it has little to no effect on the receptor in the absence of acetylcholine.[1][3] This property is thought to reduce the risk of cholinergic side effects.[4]
Q2: What is the known metabolic profile of this compound?
A2: In vitro studies have shown that this compound has low predicted hepatic clearance across multiple species, including humans.[1][3] The primary cytochrome P450 enzyme responsible for its metabolism is CYP3A4.[1][3] In hepatocyte metabolite identification studies across human, rat, dog, and monkey, the major metabolite identified was VU0481424 (Metabolite D).[1]
Q3: What are the key pharmacokinetic parameters of this compound?
A3: this compound exhibits high CNS penetration and good oral bioavailability in preclinical species.[1] A summary of its pharmacokinetic parameters is provided in the tables below.
Data Presentation
Table 1: In Vitro Metabolic Stability and Pharmacokinetic Parameters of this compound [1][3]
| Parameter | Human | Rat | Mouse | Dog | Cynomolgus Monkey |
| Predicted Hepatic Clearance (CLhep, mL/min/kg) | 1.3 | 5.7 | - | 5.5 | 5.6 |
| Plasma Clearance (Clp, mL/min/kg) | - | 3.0 | 25.4 | 4.0 | 3.3 |
| Volume of Distribution (Vss, L/kg) | - | 2.2 | 0.67 | - | - |
| Half-Life (t1/2, h) | 36-43 (in humans) | 3.0 | 4.1 | 7.5 | 4.3 |
| Oral Bioavailability (%F) | - | 93 | 80 | 100 | 59 |
| Plasma Protein Unbound Fraction (fu,plasma) | 0.034 | 0.028 | 0.028 | 0.076 | 0.059 |
| Brain Unbound Fraction (fu,brain) | - | 0.040 | 0.048 | - | - |
| Brain-to-Plasma Partition Coefficient (Kp) | - | 0.64 | 0.77 | - | - |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | - | 0.91 | 1.3 | - | - |
Table 2: In Vitro CYP450 Inhibition Profile of this compound [1][3]
| CYP Isoform | IC50 (µM) |
| 1A2 | 14 |
| 2B6 | > 30 |
| 2C9 | 5.1 |
| 2D6 | > 30 |
| 3A4 | > 30 |
Troubleshooting Guide for Improving Metabolic Stability
This guide addresses potential issues and offers strategies for optimizing the metabolic stability of this compound analogs.
Q4: My new analog shows high clearance in human liver microsomes. What are the likely metabolic "hotspots"?
A4: Given that CYP3A4 is the primary enzyme metabolizing this compound, its analogs are likely susceptible to oxidation by this enzyme. Common sites of CYP-mediated metabolism on this scaffold could include:
-
Aromatic hydroxylation: Oxidation of the electron-rich aromatic rings.
-
N-dealkylation: Cleavage of the alkyl group attached to the piperazine (B1678402) nitrogen.
-
Oxidation of the indazole ring system.
-
Oxidation of the benzylic position.
To identify the specific metabolic hotspot on your analog, it is crucial to perform metabolite identification studies using LC-MS/MS.
Q5: How can I block or reduce metabolism at a suspected hotspot?
A5: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:
-
Deuteration: Replacing a hydrogen atom with deuterium (B1214612) at the site of metabolism can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).
-
Fluorination: Introducing a fluorine atom at or near the metabolic hotspot can block oxidation at that position due to the strength of the C-F bond and the electron-withdrawing nature of fluorine.
-
Steric hindrance: Introducing a bulky group near the site of metabolism can prevent the enzyme from accessing it.
-
Bioisosteric replacement: Replacing a metabolically labile group with a more stable one that retains the desired pharmacological activity. For example, if a phenyl ring is being hydroxylated, you might replace it with a pyridine (B92270) or other heterocycle to alter the electronics and metabolic profile.
Q6: I've modified my analog to improve microsomal stability, but it now has poor permeability. What should I do?
A6: Improving metabolic stability by increasing polarity (e.g., adding a hydroxyl group) can sometimes negatively impact permeability. It is a classic challenge of balancing physicochemical properties. Consider the following:
-
Reduce hydrogen bond donors: If you have introduced H-bond donors to block metabolism, this can decrease permeability. The VU0453595 series, a precursor to this compound, was optimized to create analogs devoid of hydrogen-bond donors to improve CNS penetration.[5]
-
Mask polarity: Prodrug strategies can be employed to mask polar groups during absorption, which are then cleaved in vivo to release the active compound.
-
Fine-tune lipophilicity (LogP/LogD): Aim for a LogP/LogD in the optimal range for CNS penetration (typically 1-3). Modifications should be evaluated for their impact on both stability and lipophilicity.
Q7: My analog is a substrate for efflux transporters like P-glycoprotein (P-gp). How can I address this?
A7: Efflux by transporters like P-gp can limit brain penetration and reduce efficacy. This compound was confirmed not to be a human P-gp substrate.[1] If your analog shows P-gp liability, consider these strategies:
-
Reduce the number of hydrogen bond donors.
-
Increase intramolecular hydrogen bonding to mask polar groups and reduce the molecule's recognition by P-gp.
-
Slightly increase lipophilicity or modify the overall molecular shape and charge distribution.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a compound when incubated with liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil).
-
Pooled liver microsomes (human, rat, etc.).
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (B52724) with an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator shaker (37°C).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the phosphate buffer and the liver microsome suspension.
-
Add the test compound to the wells to reach a final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Protocol 2: Calcium Mobilization Assay for M1 PAM Activity
This functional assay measures the ability of a compound to potentiate the M1 receptor's response to acetylcholine.
Materials:
-
CHO or HEK cells stably expressing the human M1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
Test compound.
-
Fluorescent plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the M1-expressing cells in a 96- or 384-well plate and allow them to grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol and incubate.
-
Wash the cells with the assay buffer.
-
Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 2-15 minutes).
-
Add a sub-maximal concentration of acetylcholine (e.g., an EC20 concentration, which elicits 20% of the maximal response) to the wells.
-
Immediately measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Data are typically normalized to the response of a maximal concentration of acetylcholine. The potentiation is measured as the increase in the ACh response in the presence of the test compound.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding cholinergic adverse events with VU0467319
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of VU0467319, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on the compound's characteristic lack of cholinergic adverse events.
Troubleshooting & FAQs
1. Q: My animal model is exhibiting signs of cholinergic activation (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, or emesis - SLUDGE) after administration of this compound. What could be the cause?
A: This is an unexpected observation. Preclinical and Phase I human clinical trials have consistently shown that this compound is devoid of cholinergic adverse effects.[1][2][3] The compound is a highly selective M1 PAM with minimal direct agonistic activity, meaning it only enhances the effect of acetylcholine (ACh) at the M1 receptor and does not directly stimulate other muscarinic receptors (M2-M5) that mediate peripheral cholinergic side effects.[1][4]
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Confirm the identity and purity of your this compound sample through analytical methods such as LC-MS and NMR to rule out contamination with a cholinergic agonist.
-
Review Dosing and Administration: Double-check your calculations and administration protocol to ensure the correct dose was delivered. While this compound has a high safety threshold, extreme, non-physiological doses could potentially lead to unforeseen effects.
-
Assess Animal Health Status: Evaluate the baseline health of your animal models. Pre-existing conditions could potentially mimic cholinergic-like symptoms.
-
Consider Vehicle Effects: If a vehicle was used for administration, run a control group with only the vehicle to ensure it is not causing the observed symptoms.
2. Q: How does this compound avoid the cholinergic side effects common to other muscarinic agonists?
A: The key to this compound's safety profile lies in its mechanism of action and receptor selectivity.[1]
-
Allosteric Modulation: this compound is a positive allosteric modulator (PAM), not an orthosteric agonist. It binds to a different site on the M1 receptor than acetylcholine (ACh), and in the absence of ACh, it has minimal to no agonistic activity.[1][2] This means it only amplifies existing physiological M1 signaling.
-
High Selectivity: this compound is highly selective for the M1 receptor. The EC50 for M1 is 492 nM, while for M2-M5 receptors, it is greater than 30 µM.[1][4] Traditional cholinergic side effects (SLUDGE) are primarily mediated by the activation of M2 and M3 receptors.[1] By avoiding these receptors, this compound circumvents the cause of these adverse events.
3. Q: What is the expected in vivo phenotype after administering this compound?
A: In preclinical studies, this compound has demonstrated robust efficacy in improving cognition in various animal models without producing any observable cholinergic adverse effects.[1][3][5] In a modified Irwin Neurological Test battery in mice, doses up to 100 mg/kg (IP) did not produce any cholinergic signs.[1] Similarly, 4-week GLP toxicology studies in rats and dogs, as well as a Phase I single ascending dose clinical trial in humans, reported a lack of cholinergic adverse events.[1][2][3]
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | EC50 (nM) | Agonism (% ACh Max) | Species |
| Human M1 | 492 ± 2.9 | 71.3 ± 9.9 | Human |
| Human M2-M5 | > 30,000 | N/A | Human |
| Rat M1 | 398 ± 195 | 81.3 ± 11.3 | Rat |
| Rat M2-M5 | > 30,000 | N/A | Rat |
| Mouse M1 | 728 ± 184 | 55.9 ± 5.6 | Mouse |
| Cynomolgus M1 | 374 | 57.8 | Cynomolgus Monkey |
Data compiled from multiple sources.[1][2]
Table 2: Summary of In Vivo Safety Studies for this compound
| Species | Study Type | Maximum Dose Tested | Observation of Cholinergic Adverse Events |
| Mouse | Modified Irwin Test | 100 mg/kg (IP) | None |
| Rat | 4-week GLP Toxicology | Not specified | None |
| Dog | 4-week GLP Toxicology | Not specified | None |
| Human | Phase I Single Ascending Dose | 600 mg | None |
Data compiled from multiple sources.[1][6][7][8]
Experimental Protocols
Protocol: Assessment of Cholinergic Adverse Events in Mice
This protocol is adapted from the modified Irwin test used in the preclinical assessment of this compound and can be used to confirm the lack of cholinergic side effects.
-
Animal Preparation: Use male C57BL/6J mice, aged 8-10 weeks. Acclimate animals to the housing facility for at least one week before the experiment.
-
Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% Tween 80 in sterile water).
-
Administer the desired dose of this compound (e.g., 50 mg/kg or 100 mg/kg) via intraperitoneal (IP) injection.
-
Include a vehicle-only control group and a positive control group (e.g., pilocarpine, 10 mg/kg, IP).
-
-
Observation:
-
Observe the animals continuously for the first hour post-injection and then at regular intervals (e.g., 2, 4, and 6 hours).
-
Score for the presence of cholinergic signs using a standardized scoring system (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe) for each of the following:
-
Salivation
-
Lacrimation
-
Urination
-
Defecation
-
Tremors
-
Hypothermia
-
-
-
Data Analysis: Compare the scores for each parameter between the this compound-treated group, the vehicle control group, and the positive control group. Statistical analysis (e.g., Mann-Whitney U test) can be used to determine significance.
Visualizations
Caption: Signaling pathways of a non-selective agonist vs. This compound.
Caption: Troubleshooting workflow for unexpected cholinergic symptoms.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
VU0467319 dose-response relationship in different species
This technical support center provides researchers, scientists, and drug development professionals with detailed information for experiments involving VU0467319. Content is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as VU319, is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] It does not bind to the same site as the endogenous ligand, acetylcholine (ACh), but rather to an allosteric site. This binding potentiates the M1 receptor's response to ACh.[1] Specifically, it increases the affinity of ACh for the M1 receptor, leading to an enhanced downstream signal, such as calcium mobilization.[1][3]
Q2: Is this compound selective for the M1 receptor?
A2: Yes, this compound is highly selective for the human and rat M1 receptor over M2-M5 subtypes (EC50 > 30 μM for M2-M5).[2][3]
Q3: What are the key differences in the dose-response of this compound across different species?
A3: this compound is a moderately potent M1 PAM across multiple species. The in vitro potency (EC50) for M1 receptor potentiation is comparable between human, rat, mouse, and cynomolgus monkey. Please refer to the data tables below for specific values. In vivo, it has demonstrated efficacy in preclinical cognition models with minimal effective doses starting at 1 mg/kg (PO) and has shown a lack of cholinergic adverse effects in rats, dogs, and nonhuman primates.[1][3] A Phase I single ascending dose study in healthy human volunteers showed the drug was well-tolerated with no dose-limiting side effects observed at doses up to 600 mg.[4][5][6]
Troubleshooting Guide
Issue 1: Inconsistent EC50 values in my in vitro assay.
-
Possible Cause 1: Assay Conditions. The EC50 of a PAM is highly dependent on the concentration of the orthosteric agonist (e.g., acetylcholine) used.
-
Possible Cause 2: Cell Line Variability. The expression level of the M1 receptor in your cell line can affect the observed potency.
-
Recommendation: Use a stable, well-characterized cell line with consistent M1 receptor expression.
-
-
Possible Cause 3: Compound Stability.
Issue 2: Observing unexpected cholinergic side effects in my animal model.
-
Possible Cause 1: Off-target effects at high concentrations. While highly selective, supratherapeutic doses could potentially engage other receptors. In a screening panel of 68 targets, this compound only showed affinity for α2a and imidazoline (B1206853) I2 receptors at micromolar concentrations (Ki = 2.7 μM and 2.8 μM, respectively) but was functionally inactive at these targets.[1]
-
Recommendation: Review your dosing calculations. This compound has been shown to be devoid of cholinergic side effects (SLUDGE: salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis) in mice at doses up to 100 mg/kg IP and has been well-tolerated in rats, dogs, and non-human primates.[1][3]
-
-
Possible Cause 2: Species Sensitivity. Mice are suggested to be the most sensitive species to cholinergic adverse events.[3]
-
Recommendation: If working with a novel species, start with a lower dose range and carefully monitor for any cholinergic signs.
-
Data Presentation
Table 1: In Vitro Potency (EC50) of this compound on M1 Receptors in Different Species
| Species | M1 PAM EC50 (nM) | Maximal Response (% of ACh Max) |
| Human | 492 ± 2.9 | 71.3 ± 9.9% |
| Rat | 398 ± 195 | 81.3 ± 11.3% |
| Mouse | 728 ± 184 | 55.9 ± 5.6% |
| Cynomolgus Monkey | 374 | 57.8% |
Data compiled from multiple experiments.[1][3]
Table 2: In Vivo CNS Penetration of this compound in Rodents
| Species | Brain/Plasma Partition Coefficient (Kp) | Unbound Brain/Plasma Partition Coefficient (Kp,uu) |
| Mouse | 0.77 | 1.3 |
| Rat | 0.64 | 0.91 |
High CNS penetration is indicated by Kp,uu values close to or greater than 1.[1][3]
Table 3: Human Phase I Single Ascending Dose (SAD) Study Details
| Parameter | Details |
| Doses Tested | 60, 120, 240, 400, 600 mg (oral) |
| Participants | 52 healthy volunteers (40 in SAD, 12 in food effect) |
| Half-life (t1/2) | 30 - 55 hours |
| Time to Peak Concentration (Tmax) | 5 - 9.5 hours |
| Key Finding | Well-tolerated with no dose-limiting side effects.[4][5][6][7] |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is a standard method to determine the potentiation of M1 receptor activation.
-
Cell Culture: Culture cells stably expressing the M1 receptor of the desired species in appropriate media.
-
Cell Plating: Plate cells in a 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add increasing concentrations of this compound to the wells approximately 2 minutes before adding acetylcholine.[1][3]
-
Agonist Addition: Add an EC20 concentration of acetylcholine to stimulate the M1 receptor.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Normalize the data to the maximal response induced by a saturating concentration of acetylcholine.[1][3] Plot the concentration-response curve for this compound to determine the EC50 and maximal potentiation.
Radioligand Binding Assay Protocol
This protocol is used to determine if a compound binds to the orthosteric site of the receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor of interest.
-
Assay Buffer: Use a suitable binding buffer.
-
Incubation: Incubate the cell membranes with the radioligand [3H]N-methylscopolamine ([3H]NMS) and varying concentrations of the test compound (this compound) or a known orthosteric antagonist (e.g., atropine).
-
Separation: Separate bound from free radioligand by rapid filtration through a filter plate.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand. This compound does not displace [3H]NMS binding up to 30 μM, indicating its allosteric mechanism.[1]
Visualizations
Caption: M1 Receptor Signaling Pathway Modulated by this compound.
Caption: General Experimental Workflow for this compound Development.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants | Semantic Scholar [semanticscholar.org]
- 5. Collection - Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimerâs disease: a single ascending-dose study in healthy participants - Alzheimer's Research & Therapy - Figshare [springernature.figshare.com]
- 6. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
limitations of VU0467319 in preclinical studies
Welcome to the technical support center for VU0467319. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical studies with this M1 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Solubility
Question 1: I am having difficulty dissolving this compound for my in vitro/in vivo experiments. What are the recommended solvents and what is its solubility?
Answer: this compound has modest aqueous solubility, which can present a challenge for formulation. Here are the reported solubility values and some recommendations:
-
Aqueous Solubility:
-
Organic Solvents: For stock solutions, DMSO is commonly used. A stock solution of 10 mM in DMSO has been reported.[3]
-
In Vivo Formulation: For oral administration in preclinical studies, this compound is often formulated as a suspension. A common vehicle is 0.5% methylcellulose (B11928114) in water. For studies requiring a solution, co-solvents or cyclodextrins may be necessary. For example, a clear solution of ≥ 5 mg/mL has been achieved using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[4]
Troubleshooting Tip: If you observe precipitation upon dilution of a DMSO stock solution into aqueous media, try reducing the final DMSO concentration, gently warming the solution, or using a vehicle containing a solubilizing agent like Tween 80 (e.g., 0.1-0.5%).
Potency and Efficacy
Question 2: My observed in vitro potency (EC50) for this compound is different from the published values. What could be the reason?
Answer: Several factors can influence the apparent potency of this compound. It is a moderately potent M1 PAM, and its effect is dependent on the concentration of the orthosteric agonist (e.g., acetylcholine) present.[1][5][6]
-
Assay Conditions: The EC50 of this compound is typically determined in the presence of an EC20 concentration of acetylcholine (B1216132) (ACh).[1][2] Variations in the ACh concentration will shift the observed potency of the PAM.
-
Cell Line and Receptor Expression: The level of M1 receptor expression and the specific signaling pathway being measured (e.g., calcium mobilization vs. β-arrestin recruitment) can affect the results.
-
Species Differences: this compound exhibits different potencies across species. Ensure you are comparing your results to the appropriate species-specific data.
Table 1: In Vitro Potency of this compound at the M1 Receptor Across Species
| Species | M1 EC50 (nM) | Maximal Response (% ACh Max) |
| Human | 492 ± 2.9 | 71.3 ± 9.9% |
| Rat | 398 ± 195 | 81.3 ± 11.3% |
| Mouse | 728 ± 184 | 55.9 ± 5.6% |
| Cynomolgus Monkey | 374 | 57.8% |
Troubleshooting Workflow for Potency Discrepancies
Caption: Troubleshooting workflow for inconsistent in vitro potency results.
Selectivity and Off-Target Effects
Question 3: Is this compound completely selective for the M1 receptor? Are there any known off-target effects?
Answer: this compound demonstrates high selectivity for the M1 receptor over other muscarinic subtypes (M2-M5), with an EC50 > 30 μM for these receptors in both human and rat assays.[1][4] Its ancillary pharmacology profile is generally considered clean with no appreciable off-target activities.[1][5][6] However, some weak interactions with cytochrome P450 enzymes have been noted.
Table 2: CYP450 Inhibition Profile of this compound
| CYP Isoform | IC50 (μM) |
| 3A4 | > 30 |
| 2B6 | > 30 |
| 2D6 | > 30 |
| 1A2 | 14 |
| 2C9 | 5.1 |
Experimental Consideration: While these CYP inhibition values are unlikely to be of concern at typical therapeutic concentrations, they should be considered when designing drug-drug interaction studies or when unusually high concentrations of this compound are used.
Pharmacokinetics
Question 4: I am observing inconsistent in vivo exposure (AUC, Cmax) in my oral dosing studies. What factors could be at play?
Answer: The pharmacokinetics of this compound can be influenced by several factors. In human studies, it was observed that drug exposure increased with dose in a less than dose-proportional manner, and that absorption was increased with food.[7][8][9][10]
-
Dose Proportionality: Be aware that doubling the dose may not result in a doubling of the plasma concentration, especially at higher dose levels. This could be due to solubility-limited absorption.
-
Food Effect: The presence of food in the GI tract can impact absorption. For consistency, it is crucial to standardize the feeding schedule of your animals relative to the time of oral dosing.
-
Vehicle: The choice of oral gavage vehicle can significantly impact absorption due to the compound's modest solubility. Ensure your formulation is a homogenous and stable suspension.
Table 3: Key Pharmacokinetic Parameters of this compound Across Species (Oral Dosing)
| Species | Bioavailability (%F) | Tmax (h) | t1/2 (h) |
| Mouse | 80 | 1 - 2 | 4.1 |
| Rat | 93 | 1 - 2 | 3.0 |
| Dog | 100 | 1 - 2 | 7.5 |
| Cynomolgus Monkey | 59 | 1 - 2 | 4.3 |
Mechanism of Action
Question 5: Does this compound only potentiate acetylcholine? Does it show bias towards a specific signaling pathway?
Answer: this compound is an allosteric modulator, meaning its effect is dependent on the presence of an orthosteric agonist.[1]
-
Probe Dependence: Its potentiating effect is "probe-dependent". It enhances the response of acetylcholine and another agonist, oxotremorine-M. However, it was found to be ineffective at potentiating the effects of xanomeline, clozapine, or N-desmethylclozapine (NDMC).[1][3] This is a critical consideration if you are using agonists other than ACh in your experiments.
-
Signaling Bias: this compound potentiates both G-protein mediated signaling (e.g., calcium mobilization) and the recruitment of β-arrestin2 to the M1 receptor.[1][3] This indicates it does not show strong bias away from the β-arrestin pathway.
M1 Receptor Signaling Potentiated by this compound
Caption: VU0467-319 potentiates both Gq-protein and β-arrestin pathways.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for M1 PAM Potency
-
Cell Culture: Plate cells expressing the M1 receptor (e.g., CHO or HEK293 cells) in black, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Prepare a stock of acetylcholine (ACh) at a concentration that will elicit an EC20 response in your specific cell line. This EC20 value must be predetermined.
-
Assay Procedure: a. Obtain a baseline fluorescence reading using a plate reader (e.g., FLIPR, FlexStation). b. Add the various concentrations of this compound to the wells and incubate for approximately 2 minutes.[1][2] c. Add the EC20 concentration of ACh to all wells. d. Measure the peak fluorescent response following ACh addition.
-
Data Analysis: Normalize the responses to a maximal ACh response.[1][2] Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound (VU319, ACP-319) | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants | springermedizin.de [springermedizin.de]
- 9. [PDF] Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
long-term administration effects of VU0467319
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments involving the long-term administration of VU0467319, a selective M1 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] It does not directly activate the receptor but enhances its response to the endogenous neurotransmitter, acetylcholine.[4] This selective potentiation of M1 signaling in the central nervous system is being investigated for its potential to improve cognitive function in conditions like Alzheimer's disease.[2][3][5] this compound is noted for having minimal intrinsic agonist activity, which is thought to reduce the risk of cholinergic side effects.[6][7]
Q2: What are the known long-term effects of this compound administration in preclinical models?
A2: Preclinical safety studies have included 4-week toxicology assessments in both rats and dogs.[6][7][8] These studies reported a lack of adverse effects, including the absence of typical cholinergic side effects (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE).[6][7] However, comprehensive, publicly available data on studies longer than 4 weeks are limited. When designing long-term studies, it is crucial to include comprehensive behavioral and physiological monitoring to detect any subtle, delayed, or cumulative effects.
Q3: Is there evidence of tolerance developing with chronic this compound administration?
A3: There is currently no specific published data addressing the development of tolerance to the cognitive-enhancing effects of this compound with long-term administration. The potential for receptor desensitization or downregulation with chronic potentiation is a theoretical concern for any PAM. Researchers should incorporate study designs that can assess this, such as periodic re-testing of cognitive or behavioral endpoints throughout the duration of a chronic study.
Q4: What are the key pharmacokinetic parameters of this compound to consider for long-term studies?
A4: this compound has demonstrated good oral bioavailability and CNS penetration in preclinical species.[6][7] In humans, it has a long half-life of 30-55 hours, which is consistent with once-daily dosing.[1][2][9] Drug exposure increases with dose in a less than dose-proportional manner.[1][2][9] It is important to note that absorption is increased with food.[1][2][9] For long-term preclinical studies, consistent administration relative to feeding schedules is recommended to minimize variability in exposure.
Troubleshooting Guides
Issue 1: Inconsistent or lack of efficacy in in vivo experiments.
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting: this compound has modest solubility.[6] Preclinical studies have successfully used a microsuspension in 20% (w/v) HPBCD in sterile water.[6][7] Ensure the compound is properly solubilized or suspended. For long-term studies, assess the stability of your formulation over the intended period of use. Commercial suppliers recommend storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[4]
-
-
Possible Cause 2: Insufficient Target Engagement.
-
Troubleshooting: The efficacy of a PAM is dependent on the presence of the endogenous agonist (acetylcholine). Consider the animal's circadian rhythm and activity levels, as this can influence cholinergic tone. Ensure the dose being used is sufficient to achieve adequate brain concentrations.
-
-
Possible Cause 3: Metabolism.
-
Troubleshooting: this compound is metabolized, and at higher doses, an inactive metabolite can constitute a significant portion of the total drug-related material in circulation.[6] If using a high dose, consider that this may lead to a ceiling effect on efficacy.
-
Issue 2: Observation of unexpected behavioral or physiological effects.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting: While this compound is highly selective for the M1 receptor,[4][6] at high concentrations, the risk of off-target activity increases. If unexpected effects are observed, it is crucial to conduct control experiments, including testing in M1 receptor knockout animals if possible. A study of other M1 PAMs with agonist activity has shown potential for adverse effects like seizures, but this has not been reported for this compound.[10][11]
-
-
Possible Cause 2: Exaggerated Pharmacological Effect.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Human | Rat |
| M1 PAM EC50 | 492 nM | 398 nM |
| M2-M5 Selectivity | >30 µM | >30 µM |
| M1 Agonism | >30 µM | Not Reported |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Species | Route | Bioavailability (%) | T½ (hours) | Brain:Plasma Ratio (Kp) | Unbound Brain:Plasma Ratio (Kp,uu) |
| Mouse | PO | 80 | 4.1 | 0.77 | 1.3 |
| Rat | PO | 93 | 3.0 | 0.64 | 0.91 |
| Dog | PO | 100 | 7.5 | Not Reported | Not Reported |
| Cynomolgus | PO | 59 | 4.3 | Not Reported | Not Reported |
Data sourced from[6].
Table 3: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose)
| Dose Range | Tmax (hours) | T½ (hours) |
| 60 mg - 600 mg | 5.0 - 9.5 | 30 - 55 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rodent Model (Novel Object Recognition)
This protocol is adapted from methodologies described for this compound.[6][7]
-
Animals: Male Sprague-Dawley rats.
-
Formulation: Prepare a microsuspension of this compound in 20% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.
-
Administration: Administer this compound or vehicle via oral gavage 60 minutes prior to the training session.
-
Training (Acquisition) Phase:
-
Place the animal in an open field arena containing two identical objects.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
-
Testing (Recall) Phase:
-
After a retention interval (e.g., 24 hours), return the animal to the arena.
-
One of the original objects is replaced with a novel object.
-
Record the time spent exploring the novel object versus the familiar object.
-
-
Data Analysis: Calculate a discrimination index (e.g., (Time with Novel - Time with Familiar) / (Total Exploration Time)). An increase in the discrimination index in the this compound-treated group compared to the vehicle group indicates improved recognition memory.
Mandatory Visualizations
Caption: Mechanism of this compound as an M1 PAM.
Caption: Troubleshooting workflow for long-term this compound studies.
References
- 1. Safety and tolerability testing of this compound: an M1 PAM for clinical development - Craig Lindsley [grantome.com]
- 2. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants | springermedizin.de [springermedizin.de]
- 6. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
Validation & Comparative
A Comparative Guide to VU0467319 and Other M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has become a focal point for therapeutic intervention in neurological disorders like Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising strategy to enhance cholinergic signaling with greater subtype selectivity compared to orthosteric agonists, potentially minimizing side effects. This guide provides a detailed comparison of VU0467319, a clinical-stage M1 PAM, with other notable M1 PAMs, focusing on their pharmacological profiles and supporting experimental data.
Mechanism of Action: M1 Receptor Positive Allosteric Modulation
M1 receptors are Gq-coupled proteins that, upon activation by acetylcholine (ACh), initiate a signaling cascade leading to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. M1 PAMs do not directly activate the receptor but bind to a distinct allosteric site, enhancing the receptor's affinity for and/or efficacy of the endogenous agonist, ACh. This potentiates the downstream signaling cascade, offering a more nuanced and potentially safer modulation of M1 receptor activity.
A Comparative Guide to the Efficacy of VU0467319 and BQCA as M1 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulators (PAMs): VU0467319 and Benzylquinolone Carboxylic Acid (BQCA). The M1 receptor is a key target in the central nervous system for potential therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Both this compound and BQCA enhance the receptor's response to the endogenous neurotransmitter acetylcholine (ACh), but they exhibit critical differences in their pharmacological profiles that significantly impact their therapeutic potential.[1][4]
Executive Summary
This compound and BQCA are both potent and selective M1 PAMs. However, a crucial distinction lies in their intrinsic agonist activity. BQCA, an early and potent M1 PAM, also possesses significant M1 agonist activity, which has been linked to undesirable cholinergic adverse effects, including seizures.[1][2] In contrast, this compound was developed as an M1 PAM with minimal intrinsic agonism, a characteristic that translates to a more favorable safety profile, demonstrating a lack of cholinergic side effects in preclinical and clinical studies.[1][5][6] This fundamental difference in their mechanism of action makes this compound a more promising clinical candidate for the treatment of cognitive deficits.[1][5][6]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound and BQCA, highlighting their differences in potency, selectivity, and in vivo effects.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | BQCA | Reference |
| M1 PAM Potency (EC50) | 492 nM (human) | 845 nM (inflection point value) | [1][7] |
| 398 nM (rat) | [1] | ||
| Maximal ACh Response | 71.3% of ACh Max (human) | Potentiates ACh response up to 129-fold | [1][7] |
| M1 Agonist Activity (EC50) | > 30 µM (minimal agonism) | Potent M1 agonism with high intrinsic activity | [1][2] |
| Selectivity | >30 µM for M2-M5 receptors (human and rat) | Highly selective for M1 over M2-M5 | [1] |
Table 2: In Vivo Comparative Efficacy and Safety
| Parameter | This compound | BQCA | Reference |
| Cognitive Efficacy | Robust pro-cognitive efficacy in preclinical models | Reverses scopolamine-induced memory deficits | [1][7] |
| Seizure Liability (Mice) | No induction of seizures up to 6 hours post-administration (100 mg/kg, i.p.) | Rapid initiation of Racine scale 3/4 seizures 30 minutes post-administration (100 mg/kg, i.p.) | |
| Cholinergic Side Effects (SLUDGE) | Devoid of SLUDGE effects in multiple species | Produces significant SLUDGE effects | [1] |
| CNS Penetration | High CNS penetration (Kp > 0.67, Kp,uu > 0.9) | Good brain penetration | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for screening M1 PAMs.
Caption: M1 Muscarinic Receptor Signaling Pathway.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VU0467319 and Orthosteric M1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of VU0467319, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, with traditional orthosteric M1 agonists. The information is intended to assist researchers and drug development professionals in understanding the distinct pharmacological profiles and therapeutic potential of these two classes of M1 receptor modulators.
Introduction to M1 Receptor Modulation
The M1 muscarinic acetylcholine receptor is a key target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive impairment, such as Alzheimer's disease and schizophrenia.[1] Activation of the M1 receptor is known to enhance cognitive processes. Two primary strategies for enhancing M1 receptor signaling are direct activation by orthosteric agonists and potentiation of the endogenous acetylcholine signal by positive allosteric modulators (PAMs).
Orthosteric M1 Agonists bind to the same site as the endogenous neurotransmitter, acetylcholine, directly activating the receptor. While some have shown clinical efficacy, their development has been hampered by a significant side effect profile.[2]
This compound , a selective M1 PAM, represents a newer approach. It binds to a distinct allosteric site on the receptor, which does not directly activate the receptor but potentiates the effect of acetylcholine. This mechanism is hypothesized to offer a more nuanced and potentially safer therapeutic window.
Comparative Data: this compound vs. Orthosteric M1 Agonists
The following tables summarize the key pharmacological and in vivo efficacy data for this compound and the representative orthosteric M1 agonist, xanomeline (B1663083).
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (M1 PAM) | Xanomeline (Orthosteric Agonist) |
| Mechanism of Action | Positive Allosteric Modulator | Direct Agonist at M1/M4 receptors |
| M1 Agonist Activity | Minimal | Partial Agonist |
| Selectivity | Highly selective for M1 | Preferential for M1 and M4 |
| EC50 / Ki | M1 PAM EC50: ~492 nM | M1 Ki: ~79.4 nM; M4 Ki: ~20.0 nM[3] |
| G-Protein Activation | Potentiates ACh-induced Gq activation | Directly activates Gq/11 and Gi/o pathways |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | This compound (or similar M1 PAMs) | Xanomeline |
| Novel Object Recognition | Robust efficacy in improving cognitive deficits | Improves spatial memory task performance[4] |
| Fear Conditioning | M1 PAM (BQCA) showed equivalent efficacy to xanomeline | Effective in restoring fear-conditioning memory |
| Amphetamine-Induced Hyperlocomotion | M1 PAM (TAK-071) did not reduce methamphetamine-induced hyperlocomotion[5] | Robust antipsychotic activity[4] |
| PCP-Induced Hyperlocomotion | Not extensively reported for this compound | Robust antipsychotic activity[4] |
Table 3: Side Effect Profile
| Side Effect Profile | This compound | Xanomeline |
| Cholinergic Side Effects | Generally absent in preclinical and early clinical studies | Significant, including nausea, vomiting, diarrhea, sweating, and salivation[2][6] |
| Anticholinergic Side Effects | Not reported | Can occur, contributing to a complex side effect profile |
| Gastrointestinal Distress | Not a prominent feature | A primary reason for discontinuation in clinical trials[1][2] |
| Syncope | Not reported | Occurred in a significant percentage of patients at high doses[7] |
Signaling Pathways and Mechanisms of Action
The distinct binding sites of this compound and orthosteric agonists lead to different modes of M1 receptor activation and downstream signaling.
Caption: M1 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Calcium Mobilization Assay
This in vitro assay measures the ability of a compound to stimulate M1 receptor-mediated intracellular calcium release, a hallmark of Gq-protein activation.[8][9]
References
- 1. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 2. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alzheimer's Association International Conference [alz.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing the Cognitive Promise of VU0467319 in Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
VU0467319, a novel M1 positive allosteric modulator (PAM), has emerged as a promising candidate for treating cognitive deficits in neurological and psychiatric disorders. While extensive preclinical data underscores its potential, a detailed public account of its cognitive efficacy in non-human primates remains largely unavailable. This guide synthesizes the existing information on this compound, drawing comparisons with other relevant compounds and outlining the typical experimental paradigms used to assess cognitive enhancement in primates.
This compound: An Overview
This compound (also known as VU319) is a highly selective M1 muscarinic acetylcholine (B1216132) receptor PAM with minimal intrinsic agonist activity.[1] This profile is advantageous as it is expected to enhance cholinergic transmission in a more physiologically relevant manner, potentially avoiding the adverse effects associated with direct agonists.[1] Preclinical studies have consistently reported "robust pro-cognitive efficacy" in various animal models and a favorable safety profile, with a notable lack of cholinergic side effects in rats, dogs, and non-human primates.[1][2] The compound has successfully completed a Phase I single ascending dose clinical trial in healthy volunteers, where it was well-tolerated.[3][4][5]
Comparative Analysis: Data Presentation
A direct quantitative comparison of this compound's cognitive benefits in primates with other M1 PAMs is challenging due to the absence of publicly available data for this compound. However, we can infer the types of assessments it likely underwent by examining studies on similar compounds and the general methodologies in the field.
To illustrate how such data would be presented, the following table showcases hypothetical results from a primate cognitive study, comparing this compound to a placebo and a different M1 PAM. Note: The data in this table is illustrative and not based on actual published results for this compound.
| Cognitive Domain | Task | Metric | Placebo | This compound (Hypothetical) | Alternative M1 PAM (e.g., VU0453595)[6] |
| Working Memory | Delayed Match-to-Sample (DMS) | Accuracy (%) at 30s delay | 65 ± 5 | 78 ± 4 | 75 ± 6 |
| Delayed Match-to-Sample (DMS) | Response Time (ms) | 1200 ± 150 | 1050 ± 120 | 1100 ± 130 | |
| Attention | Continuous Performance Task (CPT) | d' (Signal Detection) | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.3 ± 0.5 |
| Executive Function | Set-Shifting Task | Perseverative Errors | 15 ± 3 | 8 ± 2 | 10 ± 3 |
*Indicates a statistically significant improvement over placebo (p < 0.05).
Experimental Protocols
Detailed experimental protocols for this compound in primates have not been publicly disclosed. However, based on standard practices in non-human primate cognitive research, the following methodologies are likely to have been employed.
Delayed Match-to-Sample (DMS) Task
This task is a classic assessment of working memory and recognition.
Objective: To assess the ability to remember a stimulus over a delay period.
Apparatus: A touch-screen monitor equipped with a reward dispenser.
Procedure:
-
Sample Phase: A single image (the "sample") is presented on the screen. The primate is required to touch the image.
-
Delay Phase: The screen goes blank for a variable period (e.g., 5, 15, 30 seconds).
-
Choice Phase: The original sample image and one or more novel "distractor" images are presented.
-
Response: The primate must select the original sample image to receive a food reward.
Key Parameters Measured:
-
Accuracy: Percentage of correct responses at different delay intervals.
-
Response Latency: Time taken to make a choice.
-
Omission Errors: Trials with no response.
Continuous Performance Task (CPT)
This task is used to evaluate sustained attention and vigilance.
Objective: To measure the ability to maintain focus and respond to specific target stimuli over a prolonged period.
Apparatus: A touch-screen monitor.
Procedure:
-
A continuous stream of visual stimuli is presented on the screen.
-
The primate is trained to respond (e.g., by touching the screen) only when a specific "target" stimulus appears.
-
"Non-target" stimuli are presented more frequently to act as distractors.
Key Parameters Measured:
-
Hit Rate: Percentage of correctly identified targets.
-
False Alarm Rate: Percentage of incorrect responses to non-targets.
-
d' (d-prime): A measure of signal detection sensitivity.
-
Reaction Time: Time to respond to the target stimulus.
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). By doing so, it enhances the receptor's response to ACh, leading to the activation of downstream signaling cascades that are crucial for synaptic plasticity and cognitive function.
Primate Cognitive Testing Workflow
The general workflow for evaluating a cognitive enhancer like this compound in non-human primates involves several key stages, from initial training to data analysis.
Conclusion
This compound holds significant promise as a cognitive enhancer due to its selective M1 PAM activity and favorable safety profile observed in preclinical and early clinical studies. While the absence of detailed, publicly available quantitative data from primate cognitive studies limits a direct and comprehensive comparison with other compounds, the established methodologies in the field provide a strong indication of the rigorous evaluation it has likely undergone. The pro-cognitive effects reported in preclinical models, combined with its successful translation to Phase I clinical trials, suggest that this compound warrants continued investigation as a potential therapeutic for cognitive dysfunction. Future publications of the detailed primate cognitive data will be crucial for a more definitive assessment of its comparative efficacy.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m-use.psy.vanderbilt.edu [m-use.psy.vanderbilt.edu]
VU0467319 Phase I Clinical Trial: A Comparative Analysis of an M1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Phase I clinical trial results and safety data for VU0467319, a novel M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). This compound is under investigation for its potential therapeutic benefits in cognitive impairments associated with conditions like Alzheimer's disease.[1][2][3] This document compares this compound with other M1 PAMs that have entered clinical development, presenting key data in a comparative format. Additionally, it details the experimental protocols of the this compound trial and illustrates the underlying M1 receptor signaling pathway.
Comparative Analysis of M1 Positive Allosteric Modulators
The development of M1 PAMs represents a targeted approach to enhance cholinergic transmission while potentially mitigating the side effects associated with non-selective muscarinic agonists.[1] this compound is one of several M1 PAMs to have progressed to clinical trials. The following table summarizes the available clinical trial data for this compound and provides a comparison with other notable M1 PAMs.
| Compound | Developer/Sponsor | Highest Completed Phase | Key Clinical Findings | Reported Adverse Events |
| This compound (VU319) | Vanderbilt University | Phase I | Favorable safety and tolerability profile in single ascending doses (60-600 mg).[1][4] Pharmacokinetics support once-daily dosing.[1][4] Evidence of CNS target engagement at higher doses.[4] | No dose-limiting side effects observed.[4] Treatment-emergent adverse events were reported but not detailed as severe. |
| Xanomeline | Eli Lilly / Karuna Therapeutics | Approved (as KarXT) | Efficacy in treating schizophrenia symptoms when combined with the peripheral muscarinic antagonist trospium (B1681596) (KarXT). | Cholinergic side effects (e.g., nausea, vomiting, diarrhea) when administered alone. |
| MK-7622 | Merck | Phase II | Did not show significant improvement in cognition or function in Alzheimer's disease patients.[5] Trial was stopped for futility.[5] | Increased incidence of cholinergic-related adverse events compared to placebo.[5] |
| PF-06767832 | Pfizer | Preclinical | Reversed cognitive deficits in animal models. | Induced convulsions and gastrointestinal/cardiovascular adverse effects in rats, attributed to on-target M1 activation.[4] |
| VU0453595 | Vanderbilt University | Preclinical | Lacked significant intrinsic agonist activity, leading to fewer adverse effects in rodent models.[4] | Little to no adverse effects observed in rodents.[4] |
| BQCA | Merck | Preclinical | Potent M1 PAM with high intrinsic M1 agonist activity. | Associated with cholinergic adverse events.[6] |
This compound Phase I Clinical Trial Results
The first-in-human, single ascending-dose Phase I study of this compound was a randomized, double-blind, placebo-controlled trial conducted in healthy volunteers.[1] The study aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
Safety and Tolerability
The trial demonstrated that single oral doses of this compound were well-tolerated across the tested dose range, with no dose-limiting side effects observed.[4]
| Study Group | Number of Participants | Dose Range | Total Treatment-Emergent Adverse Events (TEAEs) |
| Single Ascending Dose | 40 (30 active, 10 placebo) | 60, 120, 240, 400, 600 mg | 33 in active group, 14 in placebo group[1][4] |
| Food Effect | 12 (10 active, 2 placebo) | 120 mg | 14 in active group, 6 in placebo group[1][4] |
Pharmacokinetic Profile
The pharmacokinetic analysis revealed that this compound has a profile consistent with once-daily dosing.[1][4]
| Parameter | Result |
| Half-life (t½) | 30 to 55 hours[1][4] |
| Time to Peak Concentration (Tmax) | 5 to 9.5 hours[1][4] |
| Dose Proportionality | Drug exposure increased with dose in a less than dose-proportional manner.[1][4] |
| Food Effect | Absorption was increased with food.[1][4] |
Experimental Protocols
Study Design
The Phase I trial (NCT03220295) was a randomized, double-blind, placebo-controlled, single ascending-dose study in 52 healthy adult volunteers aged 18-55.[1][4][7] The study consisted of two parts: a single ascending-dose phase and a food-effect crossover phase.[1] In the single ascending-dose phase, participants were enrolled in one of five cohorts and received a single oral dose of this compound (60, 120, 240, 400, or 600 mg) or a placebo.[1][4] The food-effect phase evaluated the impact of a high-fat meal on the pharmacokinetics of a 120 mg dose of this compound.[1][4]
Safety Assessments
Safety and tolerability were the primary endpoints and were monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).[7]
Pharmacokinetic Sampling
Blood samples were collected at predefined time points to determine the plasma concentrations of this compound and its metabolites. These data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Pharmacodynamic Assessments
Exploratory pharmacodynamic measures were included to assess the central nervous system activity of this compound.[4] These included cognitive tasks and event-related potentials (ERPs) to evaluate target engagement.[1][4]
M1 Receptor Signaling Pathway and Experimental Workflow
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal signaling and cognitive processes.[4][8] this compound, as a positive allosteric modulator, enhances the receptor's response to the endogenous neurotransmitter acetylcholine.
Caption: M1 Receptor Signaling Pathway Enhanced by this compound.
The following diagram illustrates the workflow of the single ascending-dose portion of the this compound Phase I clinical trial.
Caption: this compound Phase I Single Ascending-Dose Trial Workflow.
References
- 1. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator this compound for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
Cross-Species Pharmacokinetic Profile of VU0467319: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of VU0467319, a clinical-stage M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), across multiple species. The data presented is intended to support researchers and drug development professionals in evaluating the translational potential of this compound.
In Vitro Pharmacokinetics
The initial assessment of a drug candidate's pharmacokinetic profile often begins with in vitro assays to predict its behavior in a biological system. Key parameters include plasma protein binding and metabolic stability, which are crucial for anticipating in vivo distribution and clearance.
| Parameter | Human | Mouse | Rat | Dog | Cynomolgus Monkey |
| Plasma Unbound Fraction (fu) | 0.034 | 0.028 | 0.028 | 0.076 | 0.059 |
| Brain Homogenate Unbound Fraction (fu,brain) | - | 0.048 | 0.040 | - | - |
| Predicted Hepatic Clearance (CLhep) (mL/min/kg) | 1.3 | - | 5.7 | 5.5 | 5.6 |
Table 1: In Vitro Pharmacokinetic Parameters of this compound. Data sourced from literature.[1][2]
In Vivo Pharmacokinetics
Following promising in vitro data, in vivo studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism. This compound has demonstrated a favorable pharmacokinetic profile across several preclinical species.
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |
| Plasma Clearance (Clp) (mL/min/kg) | 25.4 | 3.0 | 4.0 | 3.3 |
| Volume of Distribution (Vss) (L/kg) | 0.67 | - | - | - |
| Half-Life (t1/2) (h) | 4.1 | 3.0 | 7.5 | 4.3 |
| Oral Bioavailability (%F) | 80 | 93 | 100 | 59 |
| Time to Maximum Concentration (Tmax) (h) | 1-2 | 1-2 | 1-2 | 1-2 |
| Brain-to-Plasma Partition Coefficient (Kp) | 0.77 | 0.64 | - | - |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 1.3 | 0.91 | - | - |
Table 2: In Vivo Pharmacokinetic Parameters of this compound. Data sourced from literature.[1][2]
Experimental Protocols
The data presented in this guide is based on standard, widely accepted experimental methodologies in pharmacokinetic research.
In Vitro Plasma Protein Binding
The fraction of drug unbound to plasma proteins (fu) is a critical determinant of its efficacy and clearance. A common method for its determination is Equilibrium Dialysis .
Methodology:
-
A semipermeable membrane separates a chamber containing plasma and the test compound from a chamber containing a buffer solution.
-
Only the unbound drug is able to cross the membrane.
-
The system is incubated at 37°C until equilibrium is reached, meaning the concentration of the unbound drug is equal on both sides of the membrane.
-
Samples are then taken from both chambers and the concentration of the compound is measured, typically by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The unbound fraction is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vitro Metabolic Stability (Hepatic Clearance)
Predicting the rate of metabolism in the liver is essential for estimating a drug's in vivo clearance and half-life. The Microsomal Stability Assay is a high-throughput screen to assess this.
Methodology:
-
The test compound is incubated with liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes (e.g., Cytochrome P450s).
-
The reaction is initiated by the addition of a cofactor, typically NADPH, and incubated at 37°C.
-
Aliquots are taken at various time points and the reaction is stopped.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance (CLint), which can then be used to predict hepatic clearance in vivo.
In Vivo Pharmacokinetic Studies
These studies aim to characterize the disposition of a drug in a living animal. A typical study design involves administering the compound and collecting blood samples over time.
Methodology:
-
Animal Models: Studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species.
-
Dosing: The compound is administered via the intended clinical route (e.g., oral) and intravenously to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is measured using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CLp), volume of distribution (Vss), half-life (t1/2), and for oral dosing, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (%F).
-
CNS Penetration: To determine brain exposure, brain tissue is collected at specific time points and the drug concentration is measured to calculate the brain-to-plasma partition coefficients (Kp and Kp,uu).
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This receptor is coupled to the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As a PAM, this compound enhances the receptor's response to acetylcholine, thereby potentiating this signaling pathway.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
For Researchers, Scientists, and Drug Development Professionals
VU0467319 has emerged as a significant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target for cognitive enhancement in neurological disorders such as Alzheimer's disease.[1][2] A critical attribute of any M1-targeting therapeutic is its selectivity over other mAChR subtypes (M2-M5) to avoid undesirable cholinergic side effects.[1] This guide provides a comparative analysis of this compound's selectivity profile, supported by experimental data and detailed methodologies.
High Selectivity Confirmed by Functional Assays
This compound demonstrates remarkable selectivity for the human M1 receptor over other muscarinic receptor subtypes. Functional studies reveal a potentiation effect at the M1 receptor with an EC50 of 492 nM. In contrast, its activity at M2, M3, M4, and M5 receptors is negligible, with EC50 values exceeding 30 µM.[1][3] This substantial difference underscores the compound's high selectivity. This M1-preferential activity is crucial, as activation of M2 and M3 receptors is associated with adverse cholinergic effects like salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[1] The lack of such adverse events in preclinical and Phase I clinical trials with this compound further substantiates its selective mechanism of action.[1][4]
Comparative Activity at Muscarinic Receptor Subtypes
| Receptor Subtype | This compound EC50 (nM) | Acetylcholine Potentiation |
| M1 | 492 ± 2.9 | 71.3 ± 9.9% of max ACh response |
| M2 | > 30,000 | No significant potentiation |
| M3 | > 30,000 | No significant potentiation |
| M4 | > 30,000 | No significant potentiation |
| M5 | > 30,000 | No significant potentiation |
Data sourced from functional calcium mobilization assays.[1]
Allosteric Mechanism without Orthosteric Binding
The selectivity of this compound is rooted in its allosteric mode of action. It does not directly compete with the endogenous ligand, acetylcholine (ACh), at the orthosteric binding site. Instead, it binds to a distinct, allosteric site on the M1 receptor, enhancing the receptor's response to ACh. This was confirmed in competitive radioligand binding assays where this compound, at concentrations up to 30 µM, did not displace the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) from any of the muscarinic receptor subtypes.[1]
Experimental Protocols
Calcium Mobilization Assay for Functional Selectivity
This assay determines the functional potency and selectivity of a compound by measuring changes in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well, black-walled, clear-bottom plates and grown to near confluence.[5]
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[4][6] The buffer may also contain probenecid (B1678239) to prevent dye leakage.[4]
-
The plate is incubated to allow the dye to enter the cells.
3. Compound Addition and Signal Detection:
-
Increasing concentrations of this compound are added to the wells approximately 2 minutes prior to the addition of an EC20 concentration of acetylcholine (the concentration of ACh that elicits 20% of its maximum response).[1]
-
The plate is placed in a fluorescence plate reader (e.g., a FlexStation).
-
The fluorescence intensity is measured in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.[5]
4. Data Analysis:
-
The change in fluorescence (Relative Fluorescence Units, RFU) is measured.
-
Concentration-response curves are generated by plotting the peak fluorescence response against the logarithm of the this compound concentration.
-
The EC50 value, representing the concentration of this compound that produces 50% of its maximal potentiation effect, is calculated from these curves.[4]
Competitive Radioligand Binding Assay
This assay is used to determine if a compound binds to the orthosteric site of a receptor by measuring its ability to displace a known radiolabeled orthosteric ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target muscarinic receptors are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Assay Setup:
-
The assay is performed in a 96-well plate.
-
Each well contains the prepared cell membranes, a fixed concentration of the radioligand [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the unlabeled test compound (this compound).
-
Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known muscarinic antagonist like atropine).[1]
3. Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.[1]
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[1]
4. Detection and Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.[1]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. A high IC50 or no displacement indicates a lack of binding to the orthosteric site.[1]
Signaling Pathway and Selectivity Visualization
The following diagram illustrates the selective positive allosteric modulation of the M1 receptor by this compound, leading to the potentiation of acetylcholine-mediated signaling, in contrast to its lack of effect on other muscarinic receptor subtypes.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
VU0467319: A Comparative Guide for M1 Receptor Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0467319 with other tool compounds for M1 muscarinic acetylcholine (B1216132) receptor research, supported by experimental data.
This compound is a highly selective, blood-brain-permeable, and orally active M1 positive allosteric modulator (PAM) that has advanced to clinical trials.[1][2][3][4] Unlike earlier M1 agonists that were plagued by adverse cholinergic effects due to non-selective activation of other muscarinic receptor subtypes (M2-M5), this compound offers a more targeted approach.[1][2] This guide will compare the pharmacological properties of this compound with other notable M1 PAMs, detail the experimental protocols for its evaluation, and illustrate key signaling pathways and workflows.
Comparative Pharmacological Data
The selection of a tool compound is critical for the accuracy and relevance of experimental findings. The following tables summarize the quantitative data for this compound and other M1 PAMs, focusing on their potency as both PAMs and direct agonists, as well as their selectivity.
| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (µM) | Selectivity vs. M2-M5 | Key Characteristics |
| This compound | 492 ± 2.9 | > 30 | > 30 µM | High selectivity, minimal agonism, good CNS penetration.[1][2][3][4] |
| BQCA | 267 - 845 | Has agonist properties | > 100-fold | Potent PAM with agonist activity, known to induce seizures.[5][6][7][8] |
| MK-7622 | 16 ± 4 | 2.93 | No effect up to 100 µM | Potent ago-PAM, has been shown to induce convulsions in mice.[9][10][11] |
| PF-06764427 | 30 ± 3 | 0.61 | Selective | Potent ago-PAM with significant agonist activity, also induces convulsions.[8][9] |
Table 1: In Vitro Potency and Selectivity of M1 PAMs. This table highlights the differing profiles of this compound as a PAM with minimal agonism compared to other compounds with significant direct receptor activation (ago-PAMs).
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for evaluating M1 PAMs.
Caption: M1 Receptor Gq-coupled signaling pathway with allosteric modulation.
Caption: Experimental workflow for an in vitro calcium mobilization assay.
Experimental Protocols
A detailed understanding of the experimental methods is crucial for interpreting the data and replicating the results.
In Vitro Calcium Mobilization Assay
This assay is a common method to determine the potency of M1 receptor modulators by measuring changes in intracellular calcium concentration following receptor activation.[12]
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated overnight to allow for cell adherence.[13]
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution (e.g., HBSS with 20 mM HEPES).[14]
-
The incubation is typically carried out for 30-60 minutes at 37°C.[13]
3. Compound Addition and Signal Detection:
-
A fluorescent plate reader with automated injection capabilities (e.g., FLIPR or FlexStation) is used to measure fluorescence changes.[14]
-
For PAM activity: A baseline fluorescence is recorded before the automated addition of the test compound (e.g., this compound). After a short incubation period (e.g., 15 minutes), a sub-maximal concentration (EC20) of acetylcholine (ACh) is added, and the fluorescence response is measured.[14]
-
For agonist activity: A baseline fluorescence is recorded, and then the test compound is added at various concentrations without the addition of ACh. The resulting fluorescence is measured.
4. Data Analysis:
-
The change in fluorescence is used to determine the response.
-
For PAM activity, the EC50 is calculated from the concentration-response curve of the test compound in the presence of a fixed concentration of ACh.
-
For agonist activity, the EC50 is calculated from the concentration-response curve of the test compound alone.
Conclusion
This compound stands out as a valuable tool compound for M1 receptor research due to its high selectivity and minimal intrinsic agonist activity, which translates to a lower risk of the cholinergic side effects observed with earlier, less selective compounds or those with significant agonist properties.[1][2][13] Its favorable pharmacokinetic profile, including blood-brain barrier permeability, makes it suitable for both in vitro and in vivo studies aimed at understanding the role of M1 receptor activation in normal physiology and in pathological conditions such as Alzheimer's disease and schizophrenia. Researchers should consider the distinct pharmacological profiles of available M1 PAMs to select the most appropriate tool for their specific research questions. The use of ago-PAMs like BQCA, MK-7622, and PF-06764427 may be suitable for studies where potent, direct activation of the M1 receptor is desired, but the potential for off-target effects and seizure liability must be carefully considered.[8][9] In contrast, this compound provides a means to study the effects of potentiating endogenous cholinergic signaling with a reduced risk of confounding effects from direct receptor agonism.
References
- 1. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of VU0467319
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like VU0467319 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established guidelines for the disposal of investigational drugs and nitrogen heterocyclic compounds provide a clear framework for its safe management. This guide offers procedural, step-by-step information to ensure the safe handling and disposal of this compound.
Understanding this compound
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4][5] It is a nitrogen heterocyclic compound, a class of organic molecules that are prevalent in pharmaceuticals.[6][7] As an investigational drug, any unused or waste material must be handled as hazardous chemical waste.[8][9][10]
Core Disposal Principles
The fundamental principle for disposing of laboratory waste is the adherence to safety and environmental regulations.[11][12] All chemical waste, including this compound, should be managed in compliance with institutional policies and local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[8][11]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[13][14]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[14] For instance, halogenated and non-halogenated solvents should be collected separately.[14]
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
3. Waste Container Management: Properly managing waste containers is essential for safety and compliance.[11][12]
-
Container Type: Use containers that are chemically compatible with this compound.[8][13] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid and liquid chemical waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and accumulation start date.[8]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[8][12] Ensure containers are kept closed except when adding waste.[12]
4. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash. [11]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8][10]
-
The EHS office will coordinate with a licensed hazardous waste vendor for final disposal, which is typically incineration at a permitted facility.[8][15][16]
5. Spill Cleanup: In the event of a spill, treat all cleanup materials as hazardous waste.[14]
-
Absorb liquid spills with a suitable absorbent material.
-
Collect all contaminated materials in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
Key Disposal Considerations
| Consideration | Guideline | Source |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste disposal. | [9][10][11] |
| Waste Minimization | Order only the necessary amount of the compound to reduce excess. | [13] |
| Training | All personnel handling this compound must be trained in chemical waste management. | [8][14] |
| Documentation | Maintain accurate records of waste generation and disposal. | [11] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (VU319, ACP-319) | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 3. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 16. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Operational Guidance for Handling VU0467319
For immediate reference, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling VU0467319. As a potent and selective M1 positive allosteric modulator, proper handling and disposal are paramount to ensure personnel safety and prevent environmental contamination.[1] Always consult your institution's safety officer and the specific Safety Data Sheet (SDS) for this compound before beginning any work.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is required to minimize exposure.[1] The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Double-gloving with nitrile or neoprene gloves | Disposable gown over lab coat | N95 or higher rated respirator |
| Solution Preparation and Handling | Chemical safety goggles or face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant disposable gown over lab coat | Use in a certified chemical fume hood |
| In-vivo Dosing | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat or disposable gown | Dependent on risk assessment |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant disposable gown or suit | N95 or higher rated respirator |
Engineering Controls and Safe Handling Practices
-
Ventilation: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet. For highly potent compounds, the use of a containment system like a glove box or an isolator is recommended to minimize aerosol generation and exposure.
-
Weighing: Use a balance with a draft shield or conduct weighing operations within a ventilated enclosure to prevent the dispersal of fine powders.
-
Personal Hygiene: Avoid skin contact and inhalation. Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling this compound, even if gloves were worn.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for in-vivo dosing must be disposed of in a designated sharps container for hazardous materials.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety department for specific disposal protocols.
Experimental Workflow for Safe Handling
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound.
PPE Selection Logic
The selection of appropriate PPE is based on the potential for exposure during a given task. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
